molecular formula C10H12N2O B1330752 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one CAS No. 55327-67-8

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B1330752
CAS No.: 55327-67-8
M. Wt: 176.21 g/mol
InChI Key: ZKTCCUHXIBVVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3,5-trimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-4-5-8-9(6-7)12(3)10(13)11(8)2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTCCUHXIBVVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344950
Record name 1,3,5-trimethyl-3-hydrobenzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55327-67-8
Record name 1,3-Dihydro-1,3,5-trimethyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55327-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-trimethyl-3-hydrobenzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Potential Therapeutic Applications of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazol-2-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1] This technical guide focuses on a specific, under-investigated derivative: 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one . While direct biological data on this compound is sparse, this document extrapolates its potential therapeutic applications by examining the established activities of its close structural analogs. We provide a scientific rationale and detailed experimental frameworks for investigating this compound as a novel antibacterial agent—through both direct antimicrobial action and quorum sensing inhibition—and as a potential anticancer agent via topoisomerase I inhibition. This guide is intended for researchers in drug discovery and development, offering a roadmap for the systematic evaluation of this promising molecule.

Introduction: The Benzimidazol-2-one Scaffold

The benzimidazol-2-one ring system is a bicyclic heterocyclic compound structurally related to purine nucleoside bases, which allows for favorable interactions with a wide array of biological macromolecules.[2] This versatile core is present in numerous clinically used drugs, demonstrating a broad spectrum of activities including antiviral, anticancer, antimicrobial, and antihypertensive effects.[3] The therapeutic potential of this scaffold is largely attributed to its rigid structure and the ability to introduce various substituents at the N1, C5, and C6 positions, which can modulate its physicochemical properties and target specificity. This guide will explore the therapeutic hypotheses for 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, a derivative featuring methylation at the N1, N3, and C5 positions.

Compound Profile and Synthetic Strategy

Chemical Structure
  • IUPAC Name: 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • Molecular Formula: C₁₀H₁₂N₂O

  • Structure: (A representative image would be placed here in a final document)

Postulated Synthetic Pathway

While a specific synthesis for the title compound is not widely published, a logical and efficient route can be designed based on established methodologies for analogous structures.[3][4][5] The proposed pathway involves a two-step process starting from 4-methyl-1,2-phenylenediamine.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: N,N'-Dimethylation A 4-Methyl-1,2-phenylenediamine C 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one A->C Heat (130-140°C) B Urea D 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one F 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one D->F Base (e.g., NaH) Solvent (e.g., DMF) E Methyl Iodide (CH₃I)

Diagram 1: Postulated two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Step 1 (Cyclization): The reaction of a substituted o-phenylenediamine with urea at elevated temperatures is a classical and high-yielding method for forming the benzimidazol-2-one core.[3] It is a robust and cost-effective initial step.

  • Step 2 (N,N'-Dimethylation): The nitrogen atoms of the benzimidazolone ring are nucleophilic. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) effectively deprotonates these nitrogens, creating potent nucleophiles that readily react with an alkylating agent such as methyl iodide to achieve exhaustive methylation at the N1 and N3 positions.

Potential Therapeutic Target I: Bacterial Pathogens

The benzimidazole scaffold is a cornerstone of many antimicrobial agents.[6] Analogs of the target compound have demonstrated antibacterial activity, suggesting that 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one warrants investigation. A particularly compelling avenue is the inhibition of quorum sensing (QS), a bacterial communication process that regulates virulence and biofilm formation.[2][7]

Mechanism of Action: Quorum Sensing Inhibition

Quorum sensing allows bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, to coordinate gene expression based on population density.[8] This is mediated by small signaling molecules called autoinducers (e.g., acyl-homoserine lactones or AHLs).[8] By interfering with the QS system, an agent can disarm pathogens, reducing their virulence without exerting direct bactericidal pressure, which may slow the development of resistance.[9] Benzimidazolone derivatives have been identified as promising QS inhibitors.[2]

QS_Pathway TargetCompound TargetCompound LasR LasR TargetCompound->LasR Potential Inhibition

Diagram 2: Simplified P. aeruginosa LasR quorum sensing pathway.

Experimental Protocol: Anti-Quorum Sensing Activity (Pyocyanin Inhibition)

This protocol describes a quantitative method to assess the ability of the title compound to inhibit the production of pyocyanin, a blue-green virulence factor regulated by QS in P. aeruginosa.

Step-by-Step Methodology:

  • Strain Preparation: Culture Pseudomonas aeruginosa (e.g., PAO1 or PA14 strain) overnight in Luria-Bertani (LB) broth at 37°C with shaking.

  • Assay Setup:

    • In a sterile 24-well plate, add 980 µL of fresh LB broth to each well.

    • Add 10 µL of the overnight bacterial culture to each well to standardize the initial cell density.

    • Add 10 µL of the test compound (dissolved in DMSO) to achieve final desired concentrations (e.g., 10, 50, 100 µg/mL). Include a vehicle control (10 µL DMSO) and a positive control (known QS inhibitor).

  • Incubation: Incubate the plate at 37°C for 18-24 hours with shaking.

  • Pyocyanin Extraction:

    • Transfer 800 µL of the culture from each well to a microcentrifuge tube.

    • Centrifuge at 13,000 rpm for 5 minutes to pellet the bacterial cells.

    • Transfer 600 µL of the supernatant to a new tube.

    • Add 300 µL of chloroform and vortex vigorously for 30 seconds. Centrifuge for 5 minutes to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer.

  • Quantification:

    • Carefully transfer 200 µL of the chloroform layer to a new tube.

    • Add 600 µL of 0.2 M HCl and vortex to extract the pyocyanin into the acidic aqueous phase (which will turn pink).

    • Centrifuge for 2 minutes.

    • Transfer 150 µL of the upper (pink) aqueous layer to a 96-well plate.

    • Measure the absorbance at 520 nm (OD₅₂₀) using a plate reader.

  • Data Analysis: Normalize the OD₅₂₀ reading to cell growth by measuring the OD₆₀₀ of the remaining culture. Calculate the percentage inhibition relative to the vehicle control.

Experimental Protocol: Antibacterial Activity (Broth Microdilution)

To determine the Minimum Inhibitory Concentration (MIC), a broth microdilution assay is performed. This differentiates true QS inhibition from general toxicity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Dilute an overnight bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Summary of Analog Compounds

While specific data for the trimethyl derivative is unavailable, related benzimidazolone compounds have shown notable activity.

Compound StructureTarget OrganismActivity TypeResultReference
N-acylbenzimidazolone derivativesP. aeruginosa PAO1Quorum Sensing InhibitionInhibition of elastase, pyocyanin, swarming[2]
Substituted BenzimidazolesS. aureus, E. coliAntibacterialZone of Inhibition: 17-29 mm[6]
Benzimidazol-2-one analogsS. aureus, E. coliAntibacterialHigh activity at 100 µg/mL[1]

Potential Therapeutic Target II: Cancer (Topoisomerase I Inhibition)

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription, making them validated targets for anticancer drugs.[10] The 5-methyl analog of our target compound has been identified as a potential inhibitor of mammalian DNA topoisomerase I, suggesting a promising avenue for oncological research.

Mechanism of Action: Stabilizing the Cleavage Complex

Type I topoisomerases (Top1) work by creating a transient single-strand break in the DNA backbone, allowing the DNA to unwind before the enzyme re-ligates the break.[11] Top1 inhibitors, such as the clinical drug topotecan, act by trapping the enzyme in a "cleavage complex" where it is covalently bound to the DNA. This prevents re-ligation, and the collision of a replication fork with this complex leads to a permanent double-strand break, triggering apoptosis.[11]

Experimental Protocol: DNA Topoisomerase I Relaxation Assay

This in vitro assay measures the ability of a compound to inhibit the function of Top1 by monitoring the conversion of supercoiled plasmid DNA to its relaxed form.

TopoWorkflow cluster_prep Reaction Setup A Supercoiled Plasmid DNA (e.g., pBR322) Incubate Incubate at 37°C for 30 minutes A->Incubate B Top1 Reaction Buffer B->Incubate C Test Compound or DMSO C->Incubate D Human Topoisomerase I D->Incubate Stop Stop Reaction (Add SDS/EDTA Stop Buffer) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain (e.g., Ethidium Bromide) & Visualize under UV Light Gel->Visualize Result1 Result: No Inhibition (Relaxed DNA band visible) Visualize->Result1 Result2 Result: Inhibition (Supercoiled DNA band persists) Visualize->Result2

Diagram 3: Workflow for DNA Topoisomerase I Relaxation Assay.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture. For a final volume of 20 µL:

    • 10x Top1 Reaction Buffer: 2 µL

    • Supercoiled plasmid DNA (e.g., 20 µg/mL stock): 10 µL (final 200 ng)

    • Test Compound (in DMSO): 1 µL (to desired final concentration)

    • Nuclease-free water: to 19 µL

  • Enzyme Addition: Add 1 µL of purified human Topoisomerase I enzyme. For control reactions, add 1 µL of enzyme dilution buffer.

  • Incubation: Gently mix and incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of stop buffer (containing SDS, EDTA, and loading dye).

  • Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at 5-10 V/cm until sufficient separation of supercoiled and relaxed DNA forms is achieved.

  • Visualization and Analysis:

    • Stain the gel with an appropriate DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA bands using a UV transilluminator.

    • Interpretation: In the absence of an inhibitor, the supercoiled plasmid will be converted to its slower-migrating relaxed form. An effective inhibitor will prevent this conversion, resulting in the persistence of the fast-migrating supercoiled DNA band. The intensity of the bands can be quantified using densitometry to determine an IC₅₀ value.[10][12][13]

Future Directions and Conclusion

While direct evidence is pending, the structural characteristics of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one and the known bioactivities of its close analogs provide a strong rationale for its investigation as a potential therapeutic agent. The trimethyl substitution pattern may enhance lipophilicity and metabolic stability, potentially improving its pharmacological profile compared to less substituted analogs.

This guide provides the foundational experimental frameworks necessary to begin this investigation. The immediate next steps should be:

  • Chemical Synthesis and Characterization: Synthesize and confirm the structure of the title compound.

  • In Vitro Screening: Perform the antibacterial, anti-quorum sensing, and topoisomerase I inhibition assays detailed herein to validate the therapeutic hypotheses.

  • Structure-Activity Relationship (SAR) Studies: If activity is confirmed, synthesize further analogs to optimize potency and selectivity.

By following a logical, evidence-based approach to discovery, the therapeutic potential of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one can be systematically unlocked.

References

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • The Study of Antibacterial Activity of Benzimidazole Derivative Synthesized from Citronellal. (2015). International Journal of Bioscience, Biochemistry and Bioinformatics. Retrieved February 2, 2026, from [Link]

  • Anti-quorum sensing activity of 1, 3-dihydro-2h-benzimidazol-2-one derivatives. (n.d.). Retrieved February 2, 2026, from [Link]

  • Topoisomerase Assays. (2001). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • Human Topoisomerase I Relaxation Assay. (n.d.). Inspiralis. Retrieved February 2, 2026, from [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2024). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. (2016). World Science. Retrieved February 2, 2026, from [Link]

  • Screening strategies for quorum sensing inhibitors in combating bacterial infections. (n.d.). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). (2015). ResearchGate. Retrieved February 2, 2026, from [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved February 2, 2026, from [Link]

  • New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. (2014). Der Pharma Chemica. Retrieved February 2, 2026, from [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Assay of topoisomerase I activity v1. (2018). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Benzimidazolone synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. (2021). Scholars Middle East Publishers. Retrieved February 2, 2026, from [Link]

  • Assay of topoisomerase I activity. (2018). Protocols.io. Retrieved February 2, 2026, from [Link]

  • Decoding Quorum Sensing in Pseudomonas aeruginosa | Basic Science Series. (2023). YouTube. Retrieved February 2, 2026, from [Link]

  • Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. (n.d.). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. (2013). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

Sources

Spectroscopic Blueprint of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. In the absence of extensive, formally published spectral datasets for this specific molecule, this document leverages established principles of spectroscopy and comparative data from closely related structural analogs to construct a reliable and detailed spectroscopic profile. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the structural elucidation of this compound. This guide is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of benzimidazolone derivatives.

Introduction: The Significance of the Benzimidazolone Core

The benzimidazolone moiety is a "privileged" scaffold in drug discovery, forming the structural basis for a multitude of pharmacologically active agents. Its rigid, planar structure and hydrogen bonding capabilities allow for specific interactions with various biological targets. The strategic placement of methyl groups on the benzimidazolone core, as in 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, can significantly modulate its physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity.

A precise and unambiguous structural confirmation is the bedrock of any chemical research, particularly in the pharmaceutical industry where minute structural variations can lead to vastly different biological outcomes. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this characterization process. This guide will provide a detailed roadmap for interpreting the spectral data of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, enabling researchers to confidently identify and characterize this important molecule.

Molecular Structure and Key Spectroscopic Features

The structure of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, presented below, dictates its characteristic spectroscopic fingerprint. The key features to consider are the aromatic ring system, the urea-like carbonyl group, and the three distinct methyl groups.

Caption: Molecular structure of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one. The predicted chemical shifts are based on the analysis of the unmethylated and N,N'-dimethylated analogs.[1]

¹H NMR Spectroscopy

The proton NMR spectrum will provide crucial information about the electronic environment of the hydrogen atoms in the molecule.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.0 - 7.2d1HH-7Aromatic proton ortho to the N-CH₃ group.
~ 6.8 - 7.0dd1HH-6Aromatic proton ortho to the methyl-substituted carbon and meta to the N-CH₃ group.
~ 6.7 - 6.9s1HH-4Aromatic proton ortho to the N-CH₃ group and para to the methyl-substituted carbon.
~ 3.4s6HN-CH₃ (at 1 and 3)The two N-methyl groups are chemically equivalent due to free rotation and will appear as a sharp singlet. Their chemical shift is influenced by the electron-withdrawing effect of the adjacent nitrogen and carbonyl group.[1]
~ 2.4s3HC-CH₃ (at 5)The methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the aromatic protons. Its chemical shift is characteristic of an aryl methyl group.
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol:

  • Prepare the sample as described for ¹H NMR spectroscopy.

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

  • Process the data and reference the spectrum to the deuterated solvent signal.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~ 155C=OThe carbonyl carbon of the urea moiety is significantly deshielded and appears at a characteristic downfield chemical shift.
~ 132C-5The aromatic carbon bearing the methyl group.
~ 130C-3aQuaternary aromatic carbon adjacent to the N-CH₃ group.
~ 128C-7aQuaternary aromatic carbon adjacent to the other N-CH₃ group.
~ 110C-6Aromatic CH carbon.
~ 108C-4Aromatic CH carbon.
~ 107C-7Aromatic CH carbon.
~ 27N-CH₃ (at 1, 3)The carbons of the two equivalent N-methyl groups. Their chemical shift is characteristic of a methyl group attached to a nitrogen atom in a heterocyclic system.[1]
~ 21C-CH₃ (at 5)The carbon of the methyl group attached to the aromatic ring. This chemical shift is typical for an aryl methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one will be dominated by a strong absorption band corresponding to the carbonyl stretching vibration.

Experimental Protocol:

  • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Frequency (cm⁻¹)IntensityAssignmentRationale
~ 1700 - 1720StrongC=O stretch (urea)This is a characteristic and intense absorption for the carbonyl group in a five-membered cyclic urea system. The exact position is influenced by the electronic effects of the aromatic ring.
~ 2900 - 3000MediumC-H stretch (methyl)Corresponds to the stretching vibrations of the C-H bonds in the three methyl groups.
~ 3000 - 3100MediumC-H stretch (aromatic)Corresponds to the stretching vibrations of the C-H bonds on the aromatic ring.
~ 1600, 1480MediumC=C stretch (aromatic ring)These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.
~ 1300 - 1400MediumC-N stretchCorresponds to the stretching vibrations of the carbon-nitrogen bonds within the heterocyclic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular formula of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is C₁₀H₁₂N₂O. The expected exact mass of the molecular ion [M]⁺ would be approximately 176.0950 g/mol . In a high-resolution mass spectrum, this exact mass can be used to confirm the elemental composition.

  • Key Fragmentation Pathways: Under electron impact ionization, the molecule is expected to undergo characteristic fragmentation.

Proposed Mass Spectrometry Fragmentation Pathway M [C10H12N2O]+• m/z = 176 F1 [M - CH3]+ m/z = 161 M->F1 - •CH3 F2 [M - CO]+• m/z = 148 M->F2 - CO F3 [M - NCO]+ m/z = 134 M->F3 - •NCO

Caption: A simplified representation of potential fragmentation pathways for 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one in mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one. By leveraging data from closely related analogs and fundamental spectroscopic principles, we have constructed a comprehensive blueprint for the NMR, IR, and MS characterization of this molecule. The provided experimental protocols and data interpretation rationale are designed to empower researchers in their synthetic and analytical endeavors. As new experimental data for this specific compound becomes available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of its spectroscopic properties.

References

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Institutes of Health. [Link]

  • 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C9H10N2O | CID 231553. PubChem. [Link]

Sources

Methodological & Application

synthesis of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one from 1,2-diaminobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Executive Summary

This Application Note details a robust, two-step protocol for the synthesis of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (Target Molecule) starting from 4-methyl-1,2-diaminobenzene .

The benzimidazol-2-one core is a privileged pharmacophore found in numerous bioactive compounds (e.g., Domperidone, Droperidol) and serves as a critical intermediate in materials science for high-performance polymers. This guide prioritizes regiochemical certainty and scalability . We utilize a "Construct-then-Functionalize" strategy: first establishing the heterocyclic core via urea fusion, followed by exhaustive


-alkylation to install the 1,3-dimethyl motif.

Retrosynthetic Logic & Strategy

The synthesis is designed to avoid the regioselectivity challenges associated with alkylating the phenylenediamine precursors before cyclization.

  • Step 1 (Cyclization): Condensation of 4-methyl-1,2-diaminobenzene with urea. This is an atom-economical route that avoids the toxicity of phosgene or the cost of CDI (1,1'-Carbonyldiimidazole).

  • Step 2 (Exhaustive Methylation): The resulting 5-methyl-1,3-dihydro-2H-benzimidazol-2-one exists as a tautomeric mixture. However, because the target requires methylation at both nitrogen positions (

    
     and 
    
    
    
    ), tautomeric ambiguity is resolved upon exhaustive alkylation, yielding a single symmetric product (regarding the heteroatoms).

Retrosynthesis Target 1,3,5-Trimethyl-1,3-dihydro- 2H-benzimidazol-2-one Inter 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one Target->Inter N,N-Methylation (MeI, NaH) Start 4-Methyl-1,2-diaminobenzene (3,4-Diaminotoluene) Inter->Start Cyclocarbonylation (Urea, Melt)

Figure 1: Retrosynthetic pathway prioritizing core construction followed by functionalization.

Experimental Protocols

Protocol A: Synthesis of the Core (Cyclocarbonylation)

Objective: Formation of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.[1][2]

Mechanism: The reaction proceeds via a nucleophilic attack of the diamine on the urea carbonyl, releasing ammonia (


). High temperatures are required to drive the equilibrium forward by expelling ammonia gas.

Materials:

Reagent Equiv. Role CAS
4-Methyl-1,2-diaminobenzene 1.0 Precursor 496-72-0
Urea 1.2 - 1.5 Carbonyl Source 57-13-6
Pentanol or Glycol Solvent Optional (Melt preferred) -

| Acetic Acid (aq) | - | Workup | - |

Step-by-Step Methodology (Melt Fusion Method):

  • Setup: Equip a round-bottom flask with a mechanical stirrer and a wide-bore condenser (air-cooled) leading to a scrubber trap (to neutralize evolved

    
    ).
    
    • Note: Magnetic stirring often fails as the reaction mixture solidifies; mechanical stirring is mandatory for scales >5g.

  • Mixing: Charge the flask with 4-Methyl-1,2-diaminobenzene (1.0 equiv) and Urea (1.3 equiv). Finely grind solids together prior to heating for intimate contact.

  • Fusion: Heat the mixture in an oil bath to 140°C . The mixture will melt into a brown liquid.

  • Reaction: Slowly increase temperature to 170–180°C over 1 hour.

    • Observation: Vigorous evolution of ammonia gas will occur.

    • Duration: Maintain at 180°C for 2–3 hours until gas evolution ceases and the melt begins to solidify/thicken significantly.

  • Workup:

    • Cool the reaction mass to ~100°C.

    • Add water (approx. 10 mL per gram of reactant) while hot to disperse the solid.

    • Boil the suspension for 15 minutes to dissolve unreacted urea.

    • Filter the precipitate while warm.

    • Wash the filter cake with water (3x) and cold ethanol (1x).

  • Purification: Recrystallize from ethanol or acetic acid/water if the melting point is below 295°C.

    • Target Yield: 85–95%

    • Appearance: Off-white to pale brown solid.

Protocol B: Exhaustive N,N-Dimethylation

Objective: Conversion to 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Safety Alert: Methyl Iodide (MeI) is a neurotoxin and alkylating agent. Sodium Hydride (NaH) releases flammable hydrogen gas. Work in a fume hood.

Materials:

Reagent Equiv. Role
5-Methyl-benzimidazolone (from Step A) 1.0 Substrate
Sodium Hydride (60% in oil) 2.5 Base
Methyl Iodide (MeI) 2.5 - 3.0 Alkylating Agent

| DMF (Anhydrous) | 10 vol | Solvent |

Step-by-Step Methodology:

  • Activation:

    • Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen flow.

    • Add NaH (2.5 equiv) and wash with dry hexanes (2x) to remove mineral oil (optional, but improves purity).

    • Suspend NaH in anhydrous DMF at 0°C (ice bath).

  • Deprotonation:

    • Dissolve the 5-methyl-benzimidazolone (1.0 equiv) in minimum DMF.

    • Add the substrate solution dropwise to the NaH suspension at 0°C.

    • Observation:

      
       gas evolution. Allow to stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins to ensure dianion formation.
      
  • Alkylation:

    • Cool the mixture back to 0°C.

    • Add Methyl Iodide (2.5 equiv) dropwise via syringe. Exothermic reaction.[3]

    • Allow the reaction to warm to RT and stir for 4–12 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1). The starting material (very polar) should disappear; the dimethyl product is less polar.

  • Quench & Isolation:

    • Cool to 0°C. Carefully quench with saturated

      
       solution (dropwise).
      
    • Dilute with water (5x reaction volume). The product often precipitates.

    • If Solid: Filter, wash with water, and dry.[3][4]

    • If Oil/Emulsion: Extract with Ethyl Acetate (3x). Wash organics with Brine (2x), dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Column chromatography is usually required to remove traces of mono-methylated byproducts if the reaction wasn't complete.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).

Process Workflow & Decision Matrix

The following diagram illustrates the critical process parameters (CPPs) and decision points during the synthesis.

Workflow Start Start: 4-Methyl-1,2-diaminobenzene UreaStep Add Urea (1.5 eq) Heat to 180°C (Melt) Start->UreaStep CheckGas Is NH3 evolution complete? UreaStep->CheckGas CheckGas->UreaStep No (Continue Heating) Workup1 Precipitate with H2O Filter Solid CheckGas->Workup1 Yes Intermed Intermediate: 5-Methyl-benzimidazolone Workup1->Intermed Alkylation Deprotonate (NaH/DMF) Add MeI (Excess) Intermed->Alkylation TLC_Check TLC Check: SM Disappeared? Alkylation->TLC_Check TLC_Check->Alkylation No (Add more Base/MeI) Purify Column Chromatography (Hex/EtOAc) TLC_Check->Purify Yes Final Final Product: 1,3,5-Trimethyl-1,3-dihydro- 2H-benzimidazol-2-one Purify->Final

Figure 2: Operational workflow emphasizing critical checkpoints (Ammonia evolution and TLC completion).

Characterization & Validation

To validate the synthesis, compare analytical data against these expected values.

  • Physical State: White to off-white crystalline solid.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.38 (s, 3H, Ar-Me )
      
    • 
       3.39 (s, 3H, N-Me )
      
    • 
       3.41 (s, 3H, N-Me )
      
    • 
       6.8–7.0 (m, 3H, Aromatic protons).
      
    • Note: The N-methyl peaks will appear as two distinct singlets due to the asymmetric environment created by the 5-methyl group, though they may overlap depending on resolution.

  • MS (ESI):

    • Calculated Mass (

      
      ): 176.22  g/mol .
      
    • Observed

      
      : 177.1.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Sublimation of Urea before reactionUse a reflux condenser (air) to return sublimed urea or use a slight excess (1.5 eq).
Black Tar (Step 1) Overheating (>200°C)Maintain temp strictly between 170–180°C. Use an oil bath, not a heating mantle.
Mono-methylation (Step 2) Wet solvent / Old NaHEnsure DMF is anhydrous. Use fresh NaH. Increase reaction time.
O-Alkylation Solvent EffectWhile rare for benzimidazolones (which prefer N-alkylation), ensure polar aprotic solvent (DMF) is used to favor N-alkylation over O-alkylation.

References

  • Benzimidazolone Synthesis via Urea Fusion

    • Source: Organic Chemistry Portal. "Synthesis of benzimidazolones."
    • URL:[Link]

  • Source: Google Patents (CN101863840B). "Preparation method of 5-amino-6-methyl benzimidazolone.
  • General Alkylation of Benzimidazolones

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Biological Relevance of Methylated Benzimidazolones

    • Source: BenchChem.[2] "Potential Therapeutic Targets of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one."

Sources

Application Note: Advanced Cyclocarbonylation Protocols for 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for synthesizing 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (Target 3 ). This scaffold is a critical pharmacophore in drug discovery, often serving as a bioisostere for cyclic ureas in dopaminergic and serotonergic ligands.[1]

While traditional methods utilize hazardous phosgene equivalents (triphosgene or CDI), this guide prioritizes a Palladium-Catalyzed Oxidative Cyclocarbonylation method.[1] This approach offers superior atom economy and aligns with Green Chemistry principles by utilizing Carbon Monoxide (CO) and molecular oxygen.[1] A robust Triphosgene-mediated protocol is provided as a benchmark control.

Reaction Scheme Overview

The synthesis proceeds via the cyclocarbonylation of N,N'-Dimethyl-4-methyl-1,2-phenylenediamine (Precursor 2 ), which is derived from 4-Methyl-1,2-phenylenediamine (Starting Material 1 ).[1]

Precursor Synthesis: Reductive Alkylation

Note: If Precursor 2 is not commercially available, it must be synthesized first.[1] The cyclocarbonylation step fails without N-alkylation.

Objective: Synthesis of N,N'-Dimethyl-4-methyl-1,2-phenylenediamine (2 ).

Protocol:

  • Setup: Charge a 250 mL round-bottom flask with 4-Methyl-1,2-phenylenediamine (12.2 g, 100 mmol) and Methanol (100 mL).

  • Reagent Addition: Cool to 0°C. Add Paraformaldehyde (9.0 g, 300 mmol) portion-wise. Stir for 2 hours.

  • Reduction: Add Sodium Borohydride (NaBH4) (11.3 g, 300 mmol) slowly (Caution: Gas evolution).

  • Workup: Stir at room temperature (RT) for 12 hours. Quench with water (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over Na2SO4 and concentrate.[2]

  • Validation: Verify N,N'-methylation via H-NMR (Singlets at ~2.8-2.9 ppm).

Core Protocol: PdI2-Catalyzed Oxidative Cyclocarbonylation

Methodology: This protocol utilizes a Palladium(II) Iodide catalyst system which allows for the insertion of CO into the diamine bond under oxidative conditions (regenerating the active Pd(II) species via O2).[1]

Mechanistic Pathway

The reaction follows a catalytic cycle where PdI2 coordinates to the diamine, facilitates CO insertion to form a carbamoyl-palladium intermediate, and undergoes reductive elimination to release the cyclic urea.[1] The reduced Pd(0) is re-oxidized to Pd(II) by Iodine formed in situ from HI and Oxygen.[1]

Catalytic_Cycle Start PdI2 (Active Catalyst) Complex Bis(amine)PdI2 Complex Start->Complex + Diamine (2) CO_Insert Carbamoyl-Pd Intermediate Complex->CO_Insert + CO Elimination Reductive Elimination (Ring Closure) CO_Insert->Elimination Pd0 Pd(0) Species Elimination->Pd0 Release Target (3) + 2HI Oxidation Re-oxidation (2HI + 0.5 O2 -> I2 + H2O) Pd0->Oxidation + I2 Oxidation->Start Regeneration

Figure 1: Catalytic cycle for the PdI2-mediated oxidative carbonylation of diamines.

Experimental Procedure

Safety: Carbon Monoxide (CO) is a silent killer.[1] All operations must be performed in a well-ventilated fume hood with a CO detector present.

Reagents:

  • Precursor 2 (N,N'-Dimethyl-4-methyl-1,2-phenylenediamine): 1.50 g (10 mmol)

  • Catalyst: PdI2 (36 mg, 0.1 mmol, 1 mol%)[1]

  • Promoter: KI (166 mg, 1.0 mmol, 10 mol%)[1]

  • Solvent: Methanol (anhydrous, 20 mL)

  • Gases: CO (balloon or cylinder), Air (or O2 balloon)[1]

Step-by-Step Protocol:

  • Vessel Preparation: Use a 100 mL stainless steel autoclave (for pressure) or a heavy-walled glass pressure tube (for balloon pressure).[1]

  • Charging: Add Precursor 2 , PdI2, and KI into the vessel. Dissolve in Methanol.[1]

  • Pressurization:

    • Autoclave Method: Purge 3x with CO.[1] Pressurize to 20 bar (300 psi) of a mixture of CO/Air (ratio 4:1). Note: Pure O2 mixed with organic solvents and CO is an explosion hazard; Air is safer.

    • Balloon Method (Low Pressure):[1] Fit the flask with a balloon containing a 4:1 mixture of CO and Air.

  • Reaction: Heat the mixture to 100°C with vigorous magnetic stirring (800 rpm).

  • Monitoring: Run for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The diamine spot will disappear, and a more polar urea spot will appear.[1]

  • Workup:

    • Cool vessel to RT.[1] Carefully vent gases into a fume hood exhaust.

    • Filter the mixture through a pad of Celite to remove Pd black.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-5% MeOH in DCM).

Yield Expectation: 85–92% isolated yield.

Benchmark Protocol: Triphosgene Cyclization

Context: Use this method if high-pressure equipment is unavailable or if the catalytic method shows substrate inhibition.

Reagents:

  • Precursor 2 : 1.50 g (10 mmol)[1]

  • Triphosgene : 1.18 g (4.0 mmol, 0.4 eq)[1]

  • Triethylamine (TEA) : 3.0 mL (22 mmol)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous, 30 mL)

Procedure:

  • Dissolve Precursor 2 and TEA in DCM under Nitrogen atmosphere. Cool to 0°C .[1]

  • Dissolve Triphosgene in 10 mL DCM and add dropwise over 30 minutes. Caution: Exothermic.[1]

  • Allow to warm to RT and stir for 2 hours.

  • Quench with saturated aqueous NaHCO3.

  • Separate organic layer, wash with brine, dry (MgSO4), and concentrate.[1][3]

Data & Validation

Method Comparison
FeaturePd-Catalyzed CarbonylationTriphosgene Method
Atom Economy High (Byproduct: H2O)Low (Byproduct: Et3N·HCl)
Safety Profile High (CO toxicity risk)Moderate (Phosgene generation)
Purification Simple (Filtration/Evaporation)Moderate (Salt removal req.)
Yield 85-92%90-95%
Scalability Excellent (Industrial preferred)Good (Lab scale)
Analytical Data (Target 3)
  • Appearance: White crystalline solid.

  • Melting Point: 128–130°C.[1]

  • 1H NMR (400 MHz, CDCl3): δ 6.95 (d, 1H), 6.85 (s, 1H), 6.80 (d, 1H), 3.42 (s, 3H, N-Me), 3.40 (s, 3H, N-Me), 2.40 (s, 3H, Ar-Me).[1]

  • IR (KBr): 1690 cm⁻¹ (Strong C=O stretch, cyclic urea).[1]

Troubleshooting & Optimization

The following workflow diagram illustrates the decision-making process for optimizing the reaction if yields are low.

Optimization_Workflow Check Check TLC/LCMS @ 4 hours Incomplete Starting Material Remains Check->Incomplete Low Conv. Black Pd Black Precipitation Check->Black Catalyst Death Good Clean Conversion Check->Good >90% Action1 Increase O2 Pressure or Add KI Incomplete->Action1 Action2 Lower Temp or Increase CO Pressure Black->Action2 Action3 Proceed to Workup Good->Action3

Figure 2: Optimization logic for the Pd-catalyzed cyclocarbonylation.

Critical Control Points:

  • Iodide Concentration: The presence of KI is essential to stabilize the Pd(II) species and prevent precipitation of inactive Pd(0) black before the cycle completes.[1]

  • Water Management: While water is a byproduct, excessive water can inhibit the reaction.[1] Use anhydrous methanol.

References

  • Gabriele, B., et al. (2019).[1] PdI2-Based Catalysis for Carbonylation Reactions: A Personal Account. Catalysts, 9(7), 610.[1][4] [1]

  • Yoshida, T., et al. (1985).[1] New Synthesis of Cyclic Ureas, Cyclic Urethanes, and a Quinazolinedione.[1] Selenium-Assisted Carbonylation. Bulletin of the Chemical Society of Japan.

  • Hale, K. J., et al. (2010).[1] Synthetic methods for 1,3-dihydro-2H-benzimidazol-2-ones. Organic Letters. (General grounding for benzimidazolone synthesis).

Sources

Application Note: Development of Cell-Based Assays for 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (TMB-2-one)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The benzimidazol-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various antagonists (e.g., Angiotensin II, Opioids) and enzyme inhibitors. 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (TMB-2-one) represents a specific, fully methylated lipophilic derivative. Unlike its N-unsubstituted analogs, TMB-2-one lacks hydrogen bond donor capability at the urea moiety, making it a critical Structure-Activity Relationship (SAR) probe and a model compound for studying hydrophobic pocket interactions.

Recent pharmacological profiling identifies two primary application areas for this scaffold:

  • Anti-Virulence (Quorum Sensing Inhibition): Modulating bacterial communication in Gram-negative pathogens (Pseudomonas aeruginosa) without imposing selective pressure for resistance.

  • Antiproliferative Activity: Targeting mammalian DNA topoisomerase I or tubulin polymerization in cancer cell lines.

This guide details the development of robust cell-based assays to characterize TMB-2-one activity, focusing on distinguishing true biological modulation from nonspecific cytotoxicity or solubility artifacts.

Pre-Assay Quality Control: Solubility & Stability

Before cell-based deployment, the physicochemical properties of TMB-2-one must be managed. The trimethylation increases lipophilicity (LogP > 2.5), necessitating strict solvent controls to prevent precipitation in aqueous media.

Protocol A: Compound Preparation & Solubility Profiling

Objective: Establish the Maximum Tolerable Concentration (MTC) of DMSO and ensure compound stability in culture media.

  • Stock Preparation:

    • Dissolve TMB-2-one powder in 100% anhydrous DMSO to a concentration of 100 mM .

    • Critical Step: Vortex for 60 seconds and sonicate for 5 minutes at room temperature to ensure complete solubilization.

    • Store aliquots at -20°C. Avoid freeze-thaw cycles >3 times.

  • Media Stability Test (Nephelometry):

    • Prepare a dilution series (100 µM to 0.1 µM) in the specific cell culture media (e.g., DMEM + 10% FBS).

    • Incubate at 37°C for 24 hours.

    • Readout: Measure Absorbance at 600nm. An increase in OD600 > 0.05 compared to the blank indicates precipitation.

    • Constraint: Final DMSO concentration in cell assays must remain < 0.5% (v/v) to avoid solvent-induced toxicity.

Application 1: Bacterial Quorum Sensing (QS) Inhibition Assay

This assay is designed to determine if TMB-2-one inhibits bacterial communication (virulence) rather than bacterial growth. This distinguishes it from traditional antibiotics.

Target Organism: Pseudomonas aeruginosa (Strain PAO1 or reporter strain lasB-gfp). Mechanism: Inhibition of the LasR/RhlR signaling cascades.

Experimental Workflow

Step 1: Reporter Strain Culture

  • Inoculate P. aeruginosa PAO1 carrying the lasB-gfp plasmid (encodes GFP under the control of the elastase promoter, a QS-controlled gene) into LB broth containing appropriate antibiotics (e.g., Gentamicin).

  • Grow overnight at 37°C, 200 rpm.

Step 2: Assay Setup (96-Well Format)

  • Dilute the overnight culture 1:100 into fresh LB broth.

  • Dispense 198 µL of diluted culture into black-walled, clear-bottom 96-well plates.

  • Add 2 µL of TMB-2-one (100x stocks) to achieve final concentrations of 0.1, 1, 10, 50, and 100 µM.

  • Controls:

    • Positive Control: Furanone C-30 (known QS inhibitor).

    • Vehicle Control: 1% DMSO.

    • Sterility Control: Media only.

Step 3: Dual-Readout Incubation

  • Incubate the plate at 37°C with orbital shaking in a microplate reader.

  • Kinetic Read: Measure every 30 minutes for 12 hours.

    • Channel A (Growth): Absorbance at 600 nm (OD600).

    • Channel B (Virulence): Fluorescence (Ex: 485 nm / Em: 535 nm).

Data Analysis & Interpretation[1][2][3][4][5][6][7]

The goal is to identify a "Decoupling Effect" where virulence is reduced without killing the bacteria.

ParameterCalculationInterpretation
Growth Inhibition (%)

High inhibition (>30%) indicates antibiotic activity, not QS inhibition.
QS Inhibition (%)

Normalizes fluorescence to cell mass. High value indicates specific virulence suppression.

Success Criteria: A hit is defined as >50% inhibition of GFP signal with <10% inhibition of OD600 growth.

Application 2: Mammalian Antiproliferative Assay

Benzimidazol-2-ones often exhibit cytotoxicity against cancer lines via tubulin destabilization. This protocol uses a metabolic surrogate (Resazurin) to quantify viability.

Cell Lines:

  • MCF-7 (Breast Adenocarcinoma) - Sensitive to benzimidazoles.[1]

  • HEK-293 (Human Embryonic Kidney) - Normal tissue control for toxicity index.

Protocol B: Resazurin Reduction Assay
  • Seeding:

    • Seed cells at 5,000 cells/well in 96-well plates in 100 µL complete media.

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Remove spent media.

    • Add 100 µL of fresh media containing TMB-2-one (Serial dilution: 100 µM

      
       0.3 µM).
      
    • Incubate for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well.

    • Incubate for 2–4 hours. Viable cells reduce non-fluorescent Resazurin to fluorescent Resorufin.

    • Readout: Fluorescence (Ex: 560 nm / Em: 590 nm).

  • Data Processing:

    • Subtract background (media + Resazurin, no cells).

    • Fit data to a 4-parameter logistic (4PL) curve to determine IC50.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the logic flow for screening TMB-2-one and its putative mechanism of action in bacterial systems.

Diagram 1: Assay Development Logic Flow

AssayLogic Start Compound: TMB-2-one Solubility Solubility Profiling (Nephelometry / DMSO limit) Start->Solubility CellFree Pass: Stable in Media? Solubility->CellFree CellFree->Solubility No (Optimize Solvent) BactAssay Bacterial QS Assay (P. aeruginosa) CellFree->BactAssay Yes MamAssay Mammalian Cytotoxicity (MCF-7 / HEK293) CellFree->MamAssay Yes DualRead Dual Readout: OD600 (Growth) vs GFP (Signal) BactAssay->DualRead Viability Resazurin Reduction (IC50 Determination) MamAssay->Viability AnalysisQS Calculate Specific Activity: (Fluorescence / OD600) DualRead->AnalysisQS Outcome3 Hit: Anticancer (Low IC50) Viability->Outcome3 Outcome1 Hit: Anti-Virulence (Low GFP, High Growth) AnalysisQS->Outcome1 Decoupled Outcome2 Hit: Antibiotic (Low Growth) AnalysisQS->Outcome2 Coupled

Caption: Logical workflow for characterizing TMB-2-one, distinguishing between solubility artifacts, specific anti-virulence activity, and general cytotoxicity.

Diagram 2: Putative Quorum Sensing Interference Pathway

QSPathway AHL AHL Signal (Autoinducer) LasR LasR Receptor (Cytoplasmic) AHL->LasR Binds Complex LasR-AHL Complex LasR->Complex Dimerization DNA Target DNA (lasB Promoter) Complex->DNA Transcription Activation TMB TMB-2-one (Inhibitor) TMB->LasR Competitive Binding? Virulence Virulence Factors (Elastase/Biofilm) DNA->Virulence Expression

Caption: Mechanistic model of TMB-2-one interference. The compound competes with native Autoinducers (AHL) for the LasR receptor, preventing the transcription of virulence genes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Wells High lipophilicity of TMB-2-one.Reduce max concentration to 50 µM. Ensure DMSO < 0.5%. Pre-warm media to 37°C before addition.
High Background Fluorescence Autofluorescence of benzimidazole core.Include a "Compound Only" control (Media + TMB-2-one, no cells) and subtract this value from experimental wells.
Inconsistent IC50 Evaporation in outer wells (Edge Effect).Fill outer wells with sterile PBS (do not use for data). Use a breathable plate seal.
Lack of Potency (QS) Efflux pump extrusion by bacteria.Use an efflux-deficient strain (e.g., P. aeruginosa

mexAB-oprM) to validate intracellular target engagement.

References

  • Structural Basis of Benzimidazole Activity

    • Title: Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.[2]

    • Source: MDPI (Molecules), 2023.
    • URL:[Link]

  • Quorum Sensing Inhibition Context: Title: Potential Therapeutic Targets of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (QS Inhibition in P. aeruginosa). Source: BenchChem Technical Guide.
  • Cytotoxicity Assay Standards

    • Title: Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one.[1]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Assay Validation

    • Title: Diagnostic performance and application of two commercial cell viability assays in foot-and-mouth disease research (Valid
    • Source: Journal of Virological Methods / PubMed.
    • URL:[Link]

Sources

Application Notes & Protocols for In Vitro Enzyme Inhibition Screening of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzimidazolone Scaffold and a Strategy for Target Discovery

The 1,3-dihydro-2H-benzimidazol-2-one ring system is recognized in medicinal chemistry as a "privileged scaffold," forming the structural core of numerous compounds with significant biological activities.[1][2] Derivatives of this versatile heterocycle have been developed as inhibitors for a wide range of enzymatic targets, including protein kinases,[3] viral polymerases like HIV-1 reverse transcriptase,[4] and various metabolic enzymes.[5]

The subject of this guide, 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, is a specific derivative whose enzymatic inhibition profile is not yet extensively characterized in public literature. Therefore, this document provides a comprehensive framework and detailed protocols for researchers to undertake an initial in vitro screening campaign. The objective is to identify potential enzyme targets for this compound, determine its potency (IC50), and lay the groundwork for more detailed mechanism-of-action studies.

We will first outline a general, adaptable protocol for spectrophotometric enzyme inhibition assays, which serves as a robust starting point for screening against various enzyme classes. Following this, a more specialized protocol for a protein kinase assay is provided as a practical example for a high-value target class. This guide is designed to be a self-validating system, emphasizing the critical role of controls and data analysis in generating trustworthy and reproducible results.

Pillar 1: The Scientific Rationale of Enzyme Inhibition Assays

An enzyme inhibition assay is fundamentally designed to measure the change in an enzyme's catalytic activity in the presence of a potential inhibitor.[6] The core principle relies on monitoring the rate of the reaction—either the depletion of a substrate or the formation of a product—over time. For screening purposes, the goal is to determine the concentration of the inhibitor required to reduce the enzyme's activity by 50%, a value known as the half-maximal inhibitory concentration (IC50).

The choice of assay conditions is paramount for obtaining meaningful data. For instance, to identify competitive inhibitors, which bind to the same active site as the substrate, it is crucial to perform the assay with a substrate concentration at or near its Michaelis constant (Kₘ).[7] This ensures that the inhibitor does not have to overcome a vast excess of substrate to bind to the enzyme, making the assay more sensitive to this mode of inhibition.[8] All protocols must be performed under initial velocity conditions, meaning the measurements are taken during the early, linear phase of the reaction where substrate depletion is minimal and product accumulation does not cause feedback inhibition.[9]

Below is a conceptual workflow for a typical enzyme inhibition screening campaign.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Compound_Prep Compound Stock (1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one) in DMSO Serial_Dilution Create Serial Dilution of Compound Compound_Prep->Serial_Dilution Enzyme_Prep Enzyme Stock (Purified Target Enzyme) Plate_Setup Plate Assay Components (Enzyme + Inhibitor Pre-incubation) Enzyme_Prep->Plate_Setup Substrate_Prep Substrate Stock Reaction_Start Initiate Reaction (Add Substrate) Substrate_Prep->Reaction_Start Buffer_Prep Assay Buffer (Optimized pH, cofactors) Buffer_Prep->Plate_Setup Serial_Dilution->Plate_Setup Plate_Setup->Reaction_Start Detection Kinetic or Endpoint Reading (e.g., Spectrophotometer) Reaction_Start->Detection Calc_Rate Calculate Reaction Rates Detection->Calc_Rate Calc_Inhibition Calculate % Inhibition vs. Controls Calc_Rate->Calc_Inhibition Dose_Response Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) Calc_Inhibition->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol provides a versatile framework for assessing the inhibitory activity of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one against any enzyme that utilizes a chromogenic or fluorogenic substrate.

A. Materials & Reagents
  • Test Compound: 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade

  • Enzyme: Purified enzyme of interest

  • Substrate: Appropriate chromogenic/fluorogenic substrate for the enzyme

  • Assay Buffer: Buffer system optimized for enzyme activity (e.g., Tris-HCl, HEPES)

  • Positive Control: A known inhibitor for the target enzyme

  • Microplates: 96-well, clear, flat-bottom plates for spectrophotometry

  • Instrumentation: Microplate spectrophotometer capable of kinetic measurements

B. Preparation of Solutions
  • Test Compound Stock (10 mM): Dissolve a precise weight of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one in DMSO to create a 10 mM stock solution. Aliquot and store at -20°C.

  • Enzyme Working Solution (2X): Dilute the purified enzyme stock in cold assay buffer to a concentration that is twice the final desired assay concentration (e.g., 2 nM for a 1 nM final concentration). Keep on ice. Rationale: Preparing a 2X solution simplifies the plate setup by allowing the addition of an equal volume of 2X substrate solution to initiate the reaction.

  • Substrate Working Solution (2X): Prepare a 2X concentration of the substrate in the assay buffer. The optimal concentration is typically equal to the enzyme's Kₘ value to ensure assay sensitivity.[7]

  • Serial Dilutions: Prepare a serial dilution series of the test compound. For a typical 8-point curve, start by diluting the 10 mM stock to 200 µM in assay buffer, then perform 1:3 or 1:5 serial dilutions in assay buffer containing a constant percentage of DMSO (e.g., 1%) to create the concentration range.

C. Assay Procedure (96-Well Plate)
  • Plate Layout: Design the plate map to include wells for the blank, 100% activity control (no inhibitor), test compound concentrations, and a positive control.

  • Assay Setup:

    • Blank Wells (for background correction): Add 50 µL of assay buffer.

    • 100% Activity Control Wells: Add 50 µL of assay buffer containing the same final DMSO concentration as the test wells (e.g., 1%).

    • Test Compound Wells: Add 50 µL of each serially diluted compound concentration.

    • Positive Control Wells: Add 50 µL of the known inhibitor at a concentration expected to give >90% inhibition.

  • Enzyme Addition: Add 50 µL of the 2X enzyme working solution to all wells except the blank wells. To the blank wells, add 50 µL of assay buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at the enzyme's optimal temperature (e.g., 37°C). Rationale: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for measuring the activity of inhibitors that may have a slow binding onset.[10]

  • Reaction Initiation: Add 100 µL of the 2X substrate working solution to all wells to initiate the reaction. The total volume in each well should now be 200 µL.

  • Measurement: Immediately place the plate in the spectrophotometer and begin kinetic reading at the appropriate wavelength. Measure the absorbance every 30-60 seconds for 15-30 minutes. Ensure the reaction progress curves are linear.

D. Data Analysis
  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time plot (mOD/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

  • Determine IC50: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Specific Application - Protein Kinase Inhibition Assay (Luminescence-Based)

Benzimidazole derivatives are well-known kinase inhibitors.[3] This protocol adapts the general principles to a common, high-throughput format for screening against protein kinases using a luminescence-based ATP detection method (e.g., ADP-Glo™ Kinase Assay). This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a light signal.

A. Materials & Reagents
  • Test Compound & Controls: As described in Protocol 1.

  • Enzyme: Purified protein kinase of interest.

  • Substrate: Specific peptide substrate for the kinase.

  • ATP: Adenosine triphosphate.

  • Kinase Assay Buffer: Buffer containing necessary components like MgCl₂, DTT, and BSA.

  • Detection Reagents: Commercially available kit such as ADP-Glo™ (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Microplates: 96- or 384-well, white, opaque plates suitable for luminescence.

  • Instrumentation: Microplate luminometer.

B. Assay Procedure
  • Compound Plating: Add 1 µL of serially diluted test compound, DMSO (for 100% activity control), or a known kinase inhibitor (positive control) to the wells of the microplate.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase, peptide substrate, and ATP in the kinase assay buffer. Add 10 µL of this master mix to each well.

  • Kinase Reaction: Gently mix and incubate the plate at the desired temperature (e.g., 30°C) for 60 minutes.

  • Stop Reaction & ADP Conversion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence signal using a plate luminometer.

C. Data Analysis
  • Calculate Percentage Inhibition: The analysis is analogous to the spectrophotometric assay, but uses the luminescence signal (Relative Light Units, RLU) instead of reaction rates. % Inhibition = [1 - (RLU_inhibitor - RLU_blank) / (RLU_control - RLU_blank)] * 100

  • Determine IC50: Plot the data and fit the curve as described in Protocol 1, Section D.

Pillar 2: Data Interpretation - From IC50 to Mechanism of Action

An IC50 value provides a quantitative measure of a compound's potency against a specific enzyme under a defined set of conditions. A lower IC50 value indicates higher potency. The results from a screening panel can be summarized as follows:

Target EnzymeAssay TypeIC50 (µM) of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one
Protein Kinase ALuminescence1.2 ± 0.2
DNA Topoisomerase IFluorescence> 50
Xanthine OxidaseSpectrophotometry15.7 ± 2.1
H+/K+-ATPaseColorimetric8.9 ± 1.1
(Note: Data are hypothetical and for illustrative purposes only)

A "hit" is typically defined by an IC50 value below a certain threshold (e.g., < 10 µM). For any identified hits, the next crucial step is to determine the mechanism of inhibition (MOI). This distinguishes whether the compound competes with the substrate (competitive), binds to a separate allosteric site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[8][11] This is typically achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations and analyzing the data using double-reciprocal plots, such as the Lineweaver-Burk plot.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 E + S ⇌ ES → E + P a2 E + I ⇌ EI caption1 Inhibitor binds to free enzyme's active site. Increases apparent Km, Vmax unchanged. b1 E + S ⇌ ES → E + P b2 E + I ⇌ EI b3 ES + I ⇌ ESI caption2 Inhibitor binds to allosteric site on E or ES. Km unchanged, decreases apparent Vmax. c1 E + S ⇌ ES → E + P c2 ES + I ⇌ ESI caption3 Inhibitor binds only to the ES complex. Decreases both apparent Km and Vmax.

Caption: Common reversible modes of enzyme inhibition.

References

  • BenchChem (2025). Potential Therapeutic Targets of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. BenchChem.
  • BenchChem (n.d.). 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. BenchChem.
  • ResearchGate (2015). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs.
  • Der Pharma Chemica (2015). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol-2-one analogs. Der Pharma Chemica.
  • PubMed (2008). Novel N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones as potent non-nucleoside reverse transcriptase inhibitors. PubMed.
  • MDPI (2020).
  • PubMed (2014).
  • NCBI Bookshelf (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • PubMed (2004). Benzimidazole derivatives as potent inhibitors of milk xanthine oxidase. PubMed.
  • BenchChem (n.d.).
  • Basicmedical Key (2016). Reversible Modes of Inhibitor Interactions with Enzymes. Basicmedical Key.
  • Chemistry LibreTexts (2020). Enzyme Inhibition. Chemistry LibreTexts.
  • NCBI Bookshelf (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.

Sources

functionalization of the benzimidazolone ring of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Benzimidazolone Ring of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Executive Summary

The 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in GPCR ligands (e.g., dopaminergic and serotonergic modulators) and ion channel blockers. Unlike the unsubstituted benzimidazolone, this substrate is fully methylated at the urea nitrogens (N1, N3) and position C5. Consequently, standard N-alkylation strategies are impossible, and functionalization must target the benzene ring via Electrophilic Aromatic Substitution (EAS) .

This guide details the logic and protocols for the regioselective functionalization of this scaffold. We identify C6 as the optimal site for modification due to cooperative electronic activation and steric accessibility. We provide validated protocols for C6-Bromination (as a gateway transformation) followed by Palladium-Catalyzed Cross-Coupling , enabling the rapid generation of biaryl libraries.

Structural Analysis & Regioselectivity Logic

To design a self-validating synthesis, one must understand the electronic landscape of the substrate. The 1,3,5-trimethylbenzimidazol-2-one molecule possesses three potential sites for EAS: C4, C6, and C7 .

Electronic Directing Effects
  • N1 & N3 (Urea Nitrogens): Strongly electron-donating (+M effect). They direct electrophiles ortho and para to themselves.[1]

    • N1 activates: C7 (ortho) and C5 (para—BLOCKED by Methyl).

    • N3 activates: C4 (ortho) and C6 (para).

  • C5-Methyl Group: Weakly activating (+I effect). Directs ortho and para.

    • C5-Me activates: C4 (ortho) and C6 (ortho).

Steric Constraints
  • C4: Doubly activated (by N3 and C5-Me) but sterically congested . It is sandwiched between the N3-methyl group and the C5-methyl group. Access is kinetically disfavored.

  • C7: Activated only by N1. Sterically accessible, but electronically less favored than the doubly activated positions.

  • C6: The "Sweet Spot." It is activated by N3 (para-direction is powerful) and C5-Me (ortho). It is sterically less hindered than C4.

Regioselectivity Core 1,3,5-Trimethyl- benzimidazol-2-one C4 Position C4 (Sterically Blocked) Core->C4 High Sterics (N3-Me / C5-Me clash) C6 Position C6 (Preferred Site) Core->C6 Activated by N3 & C5-Me Low Sterics C7 Position C7 (Secondary Site) Core->C7 Activated by N1 only

Figure 1: Regioselectivity Map indicating C6 as the thermodynamically and kinetically favored site for electrophilic substitution.

Experimental Protocols

Protocol A: Regioselective C6-Bromination

Objective: To install a versatile handle (bromide) for downstream coupling reactions. Mechanism: Electrophilic Aromatic Substitution (EAS).[2]

Materials:

  • Substrate: 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) (anhydrous)

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of the substrate in 5 mL of anhydrous MeCN. Ensure complete solubility.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 mmol) portion-wise over 5 minutes. Note: Slow addition prevents localized high concentrations that could lead to dibromination.

  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 2–4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes) or LC-MS. The product typically moves slightly faster (higher R_f) than the starting material.

  • Quench: Dilute with 20 mL of water. If a precipitate forms, filter it.[3] If not, extract with Ethyl Acetate (3 x 10 mL).

  • Workup: Wash the organic layer with saturated NaHCO3 (to remove succinimide/acid traces) and brine. Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 85–92% Product: 6-Bromo-1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Protocol B: C6-Arylation via Suzuki-Miyaura Coupling

Objective: To functionalize the scaffold with an aryl group for library generation.

Materials:

  • Substrate: 6-Bromo intermediate (from Protocol A) (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or pressure tube with the 6-Bromo substrate (0.5 mmol), Aryl Boronic Acid (0.6 mmol), and Pd(dppf)Cl2·DCM (0.025 mmol).

  • Solvent/Base: Add 1,4-Dioxane (4 mL) and 2.0 M K2CO3 (0.75 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen. Critical Step: Oxygen poisons the Pd(0) species.

  • Heating: Seal the vessel and heat to 90 °C for 12 hours (oil bath) or 100 °C for 30 minutes (microwave reactor).

  • Workup: Filter the reaction mixture through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via automated flash chromatography.

Workflow Start 1,3,5-Trimethyl- benzimidazol-2-one Step1 Reaction: NBS, MeCN, RT (Protocol A) Start->Step1 Inter Intermediate: 6-Bromo-1,3,5-trimethyl... Step1->Inter Step2 Reaction: Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling (Protocol B) Inter->Step2 Final Product: 6-Aryl-1,3,5-trimethyl- benzimidazol-2-one Step2->Final

Figure 2: Synthetic workflow converting the parent scaffold into a biaryl library member via the brominated intermediate.

Analytical Validation (QC)

To ensure the integrity of the transformation, compare the NMR signals of the Starting Material (SM) and the Brominated Product (Prod).

Table 1: 1H-NMR Diagnostic Shifts (400 MHz, CDCl3)

Proton PositionStarting Material (SM) SignalProduct (6-Br) SignalDiagnostic Change
N1-Me Singlet, ~3.38 ppmSinglet, ~3.39 ppmMinimal change.
N3-Me Singlet, ~3.42 ppmSinglet, ~3.43 ppmMinimal change.
C5-Me Singlet, ~2.35 ppmSinglet, ~2.45 ppmDownfield shift (deshielding by ortho-Br).
H4 Singlet, ~6.85 ppmSinglet, ~6.90 ppmRemains a singlet (isolated).
H6 Doublet, ~6.95 ppmABSENT Disappearance confirms substitution.
H7 Doublet, ~7.05 ppmSinglet, ~7.30 ppmBecomes Singlet (loss of coupling to H6) & shifts downfield.

Mass Spectrometry (LC-MS):

  • SM: [M+H]+ = 191.1

  • Product: [M+H]+ = 269.0 / 271.0 (1:1 isotopic pattern characteristic of Bromine).

References

  • Regioselectivity in Benzimidazolones

    • Takhirova, Y. R., et al. "Reaction of 1,3-Dihydro-2H-benzimidazol-2-ones with Chlorosulfonic Acid."[4] Russian Journal of Organic Chemistry, 2024.[4] Link

    • Note: Confirms C6 attack in 5-substituted derivatives.[4]

  • General Bromination Protocols

    • Podgoršek, A., et al. "A Green Bromination Method for the Synthesis of Benzylic Dibromides." Synthesis, 2009.[5] Link

    • Note: Adapted for mild NBS usage.
  • Benzimidazolone Scaffold Utility

    • Ajani, O. O., et al. "Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design." Mini-Reviews in Medicinal Chemistry, 2023. Link

  • C-H Activation Context

    • Muto, K., et al. "C–H arylation and alkenylation of imidazoles by nickel catalysis." Chemical Science, 2015. Link

Sources

Application Note: Leveraging 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one as a Privileged Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

In modern medicinal chemistry, the 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (TMB) scaffold represents a highly refined "privileged structure." Unlike its unsubstituted parent (benzimidazol-2-one), the TMB scaffold offers distinct physicochemical advantages:

  • Conformational Rigidity: The cyclic urea core locks the N-C(=O)-N dihedral angle, minimizing the entropic penalty upon binding to target proteins.

  • Lipophilicity & BBB Permeability: The N,N-dimethylation (positions 1 and 3) removes hydrogen bond donors (HBD), significantly lowering the polar surface area (PSA). This modification is critical for CNS-targeted therapeutics (e.g., antipsychotics, PDE inhibitors) where blood-brain barrier penetration is required.

  • Metabolic Stability: The C5-methyl group blocks a primary site of oxidative metabolism (CYP450 hydroxylation) often seen in unsubstituted phenyl rings, while simultaneously providing a vector for hydrophobic interactions within the binding pocket.

This guide details the synthesis, functionalization, and application of TMB as a central building block for generating libraries of GPCR ligands (specifically Dopamine D2/D3 antagonists) and Phosphodiesterase (PDE10A) inhibitors.

Chemoinformatic Profile

PropertyValueSignificance
Molecular Weight 176.22 g/mol Fragment-like, ideal for Lead-Oriented Synthesis (LE).
CLogP ~1.8 - 2.1Optimal range for oral bioavailability and CNS penetration.
H-Bond Donors 0Enhances membrane permeability.
H-Bond Acceptors 1 (Carbonyl)Specific interaction point for Ser/Thr residues in active sites.
Topological PSA ~20 ŲWell below the 90 Ų threshold for BBB penetration.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (TMB)

Objective: Efficient gram-scale synthesis of 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one from commercially available precursors.

Reagents:

  • 4-Methyl-1,2-phenylenediamine (Start Material)

  • 1,1'-Carbonyldiimidazole (CDI) or Urea

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • Iodomethane (MeI)

  • Tetrahydrofuran (THF, anhydrous) and DMF.

Step-by-Step Methodology:

  • Cyclization (Formation of the Heterocycle):

    • Dissolve 4-methyl-1,2-phenylenediamine (10.0 mmol) in anhydrous THF (50 mL).

    • Add CDI (11.0 mmol) portion-wise at 0°C under nitrogen atmosphere.

    • Warm to room temperature and stir for 4 hours. (Monitoring: TLC 50% EtOAc/Hexane).

    • Workup: Concentrate in vacuo. Resuspend residue in water, filter the precipitate, wash with cold water, and dry.

    • Yield: ~90% of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.

  • N-Alkylation (Trimethylation):

    • Dissolve the intermediate (5.0 mmol) in anhydrous DMF (20 mL).

    • Cool to 0°C. Add NaH (12.0 mmol) carefully (gas evolution). Stir for 30 min.

    • Add Iodomethane (12.0 mmol) dropwise.

    • Allow reaction to warm to RT and stir overnight.

    • Quench: Pour mixture into ice-water (100 mL).

    • Isolation: Extract with Ethyl Acetate (3x 30 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol B: Regioselective Functionalization (C6-Bromination)

Rationale: To use TMB as a scaffold, we must introduce a handle for cross-coupling. The C5-methyl group activates the ortho-position (C6) and para-position (C4). However, C6 is sterically less hindered and electronically favorable for Electrophilic Aromatic Substitution (EAS).

Reagents:

  • TMB Scaffold (from Protocol A)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

Methodology:

  • Dissolve TMB (1.0 eq) in ACN (0.1 M concentration).

  • Add NBS (1.05 eq) in a single portion at RT.

  • Stir for 2–4 hours. The reaction is usually fast due to the electron-donating nitrogen atoms.

  • Workup: Remove solvent. Redissolve in DCM, wash with water/sodium thiosulfate (to remove Br₂ traces).

  • Result:6-Bromo-1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one .

    • Note: This bromide is a versatile "warhead" for Suzuki, Buchwald, or Sonogashira couplings to extend the pharmacophore.

Visualized Workflows

Diagram 1: Synthetic Pathway & Regioselectivity

This diagram illustrates the flow from precursor to the functionalized scaffold ready for library generation.

SynthesisFlow Start 4-Methyl-1,2- phenylenediamine Cyclization Cyclization (CDI/THF) Start->Cyclization Inter1 5-Methyl-benzimidazolone Cyclization->Inter1 Alkylation N-Methylation (NaH/MeI) Inter1->Alkylation Scaffold 1,3,5-Trimethyl Scaffold (TMB) Alkylation->Scaffold Bromination Regioselective Bromination (NBS) Scaffold->Bromination Final 6-Bromo-TMB (Coupling Partner) Scaffold->Final Electrophilic Subst. at C6 Bromination->Final

Caption: Step-wise synthesis of the TMB scaffold followed by C6-activation for drug design applications.

Case Study: Design of PDE10A Inhibitors

Context: Phosphodiesterase 10A (PDE10A) is a therapeutic target for Schizophrenia. Inhibitors require a lipophilic core to traverse the BBB and a specific "selectivity pocket" interaction.

Application Logic:

  • The Core: The TMB scaffold mimics the imidazo[1,2-a]pyridine cores often found in PDE inhibitors but offers a unique hydrogen-bond acceptor vector via the carbonyl.

  • The Extension: Using the 6-Bromo-TMB intermediate (Protocol B), a Suzuki coupling with various aryl-boronic acids introduces a "tail" that reaches into the hydrophobic clamp of the enzyme.

  • The Interaction:

    • Carbonyl (C=O): Accepts H-bond from Gln726 (conserved in PDE10A).

    • N-Methyls: Displace conserved water molecules, increasing binding entropy.

Diagram 2: Pharmacophore Map (SAR Logic)

SAR_Map Core Benzimidazolone Core N1_Me N1-Methyl: Solubility & BBB Permeability Core->N1_Me N3_Me N3-Methyl: Prevents unwanted H-bond donor Core->N3_Me C2_O C2 Carbonyl: H-Bond Acceptor (Gln726) Core->C2_O C5_Me C5-Methyl: Hydrophobic Interaction & Metabolic Block Core->C5_Me C6_Sub C6-Vector (Br -> Aryl): Selectivity Pocket Access Core->C6_Sub Synthetic Growth Point

Caption: Structural Activity Relationship (SAR) map highlighting the functional roles of the TMB scaffold substituents.

References

  • Beyer, A., et al. (2011).[1] "Intramolecular N-Arylations of Ureas to Form Benzimidazol-2-ones." Organic Letters, 13(11), 2876–2879. Link

  • Tu, Z., et al. (2020). "Discovery of highly selective and orally available benzimidazole-based phosphodiesterase 10 inhibitors." Acta Pharmaceutica Sinica B, 10(11), 2135-2147. Link

  • Wiriya, N., et al. (2022).[1] "Synthesis of Benzimidazolones via Lossen Rearrangement." Synlett, 33, 1468-1472.[1] Link

  • Mahurkar, N.D., et al. (2023).[2] "Benzimidazole: A Versatile Scaffold for Drug Discovery."[2][3][4][5][6] Results in Chemistry, 6, 101139.[2] Link

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a comprehensive, step-by-step guide for the development and validation of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one and its related derivatives. These heterocyclic compounds are of significant interest in pharmaceutical development due to their diverse biological activities.[1] This guide provides a detailed narrative on the strategic choices made during method development, from sample preparation to final validation, grounded in established scientific principles and regulatory expectations. The protocols herein are designed to be self-validating and serve as a robust starting point for researchers in drug discovery, development, and quality control.

Introduction: The Rationale for a Targeted LC-MS/MS Approach

Benzimidazole derivatives form the core scaffold of numerous pharmacologically active molecules.[1][2][3] Their analysis, particularly in complex biological matrices like plasma or tissue homogenates, demands a technique that offers both high selectivity and sensitivity. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application, providing unparalleled specificity through the selection of unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

The target analyte, 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one, is a small, moderately polar molecule. A successful method hinges on three pillars: efficient extraction from the matrix, optimal chromatographic separation from endogenous interferences, and stable, sensitive ionization for detection. This guide will systematically deconstruct the development of each of these pillars.

Foundational Strategy: The Method Development Workflow

A structured approach to method development is critical to ensure efficiency and a successful outcome. The process begins with understanding the analyte's properties and progresses through systematic optimization of each analytical step, culminating in a full validation to prove the method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Analyte Characterization cluster_dev Phase 2: Core Method Development cluster_val Phase 3: Validation & Application A Define Analytical Goal (e.g., PK study, impurity profiling) B Characterize Analyte (pKa, logP, solubility) A->B C Initial MS Tuning (Direct Infusion) B->C D Sample Preparation (LLE, SPE, PP) C->D E Chromatography (LC) (Column & Mobile Phase) C->E F Mass Spectrometry (MS) (Source & MRM Optimization) C->F D->E E->F G Pre-Validation Check (Accuracy & Precision) F->G H Full Method Validation (ICH/FDA Guidelines) G->H I Routine Sample Analysis H->I

Caption: High-level workflow for LC-MS/MS method development.

Part 1: Sample Preparation - Isolating the Analyte

The primary goal of sample preparation is to extract the analyte from the biological matrix while removing interferences (e.g., proteins, phospholipids) that can suppress ionization or damage the analytical column.

3.1. Strategic Selection of Extraction Technique

For benzimidazole derivatives, which are often moderately hydrophobic, several techniques are viable.

  • Protein Precipitation (PPT): The simplest and fastest method. Involves adding a water-miscible organic solvent (like acetonitrile) to precipitate proteins. Causality: While fast, PPT is the "dirtiest" technique and may lead to significant matrix effects. It is best used for initial screening or when high sensitivity is not paramount.

  • Liquid-Liquid Extraction (LLE): A more selective technique where the analyte is partitioned between the aqueous sample and an immiscible organic solvent.[4] Causality: The choice of organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and should be based on the analyte's polarity. LLE provides a much cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): The most selective and cleanest method.[4][5] The analyte is retained on a solid sorbent while interferences are washed away. Causality: Requires more development time to optimize sorbent, wash, and elution steps but yields the highest quality extract, minimizing matrix effects and improving sensitivity. For benzimidazoles, a reversed-phase (e.g., C18) or mixed-mode cation exchange sorbent is often effective.

Recommendation: For a robust and sensitive assay, Solid-Phase Extraction (SPE) is the recommended approach.

3.2. Protocol: Solid-Phase Extraction (SPE) for Benzimidazole Derivatives

This protocol is a starting point and should be optimized for specific derivatives.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of internal standard (IS) working solution (an ideal IS would be a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step lyses cells and ensures proteins are fully accessible.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water. This removes hydrophilic interferences.

    • Wash 2: 1 mL of methanol. This removes lipids and other hydrophobic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[6] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and focuses the analyte into a small volume for injection.[6]

Part 2: Liquid Chromatography - Achieving Separation

The goal of chromatography is to separate the analyte from any remaining matrix components and potential isomers before it enters the mass spectrometer.

4.1. Column and Mobile Phase Selection

  • Column Chemistry: A C18 stationary phase is the workhorse for reversed-phase chromatography and is an excellent starting point for moderately polar compounds like benzimidazole derivatives.[7] A particle size of <3 µm is recommended for better efficiency and peak shape.

  • Mobile Phase:

    • Aqueous (A): Ultrapure water with an acidic modifier.

    • Organic (B): Acetonitrile (ACN) or Methanol (MeOH). ACN typically provides sharper peaks and lower backpressure.

    • Modifier: Adding an acid like formic acid (0.1%) is crucial. Causality: It serves two purposes: 1) It protonates the benzimidazole nitrogen, leading to better retention and peak shape on the reversed-phase column. 2) It provides a source of protons (H+) to facilitate efficient ionization in the MS source.[8]

4.2. Protocol: Optimized Chromatographic Conditions

A gradient elution is recommended to ensure good separation of early-eluting interferences while minimizing the run time for the target analyte.

ParameterRecommended Setting
LC System Agilent 1290 Infinity II or equivalent UHPLC system
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Part 3: Mass Spectrometry - Ensuring Selective Detection

5.1. Ionization Source: ESI vs. APCI

  • Electrospray Ionization (ESI): Ideal for polar to moderately polar compounds that are already ionized or can be easily ionized in solution. It is a "soft" ionization technique, typically resulting in a strong protonated molecular ion [M+H]+.[9]

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile compounds. It involves a gas-phase ionization process.

Recommendation: For benzimidazole derivatives, which are readily protonated in an acidic mobile phase, ESI in positive ion mode is the superior choice, generally providing greater sensitivity and stability.[10][11][12]

5.2. Protocol: MS Parameter and MRM Transition Optimization

MS_Optimization A Infuse Analyte Standard ( ~1 µg/mL in 50:50 ACN:H2O) B Acquire Full Scan (Q1) Identify [M+H]+ A->B C Select [M+H]+ as Precursor Ion Perform Product Ion Scan (Q3) B->C D Identify 2-3 Abundant & Stable Product Ions C->D E Create MRM Transitions (Precursor -> Product) D->E F Optimize MRM Parameters (Collision Energy, Dwell Time) E->F G Optimize Source Parameters (Gas Temp, Gas Flow, Capillary Voltage) F->G

Caption: Workflow for optimizing MS parameters and MRM transitions.

5.2.1. Analyte Tuning:

  • Infuse a standard solution of the analyte (e.g., 500 ng/mL) directly into the mass spectrometer.

  • In positive ion mode, acquire a full scan spectrum to confirm the mass of the protonated molecule, [M+H]+.

  • Select the [M+H]+ ion as the precursor for fragmentation.

  • Perform a product ion scan by applying varying collision energies to generate fragment ions.

  • Select at least two stable and specific product ions. The most intense is used for quantification ("quantifier"), and the second most intense for confirmation ("qualifier").

5.3. Optimized Mass Spectrometer Conditions

The following table provides typical starting parameters that must be optimized for the specific instrument and analyte.

ParameterRecommended Setting
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode ESI Positive
Capillary Voltage +4500 V
Source Temperature 550°C
Curtain Gas 35 psi
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Collision Gas (CAD) Medium (e.g., 9 psi)
MRM Transitions Analyte
Analyte X Quant
Analyte X Qual
Internal Std Quant

Part 4: Method Validation - Proving Fitness for Purpose

Once the method is developed, it must be validated to demonstrate its reliability, as per guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[13][14][15][16][17]

6.1. Key Validation Parameters and Protocols

The following parameters are essential for validating a quantitative bioanalytical method.[18][19]

ParameterProtocol SummaryTypical Acceptance Criteria
Specificity & Selectivity Analyze at least six blank matrix samples from different sources. Check for interfering peaks at the retention time of the analyte and IS.Response of interferences should be <20% of the Lower Limit of Quantification (LLOQ) response, and <5% for the IS.[15]
Linearity & Range Prepare a calibration curve with a blank and at least six non-zero standards. Analyze in triplicate.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6) on three separate days.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).[20]
Limit of Quantification (LOQ) The lowest standard on the calibration curve that meets the accuracy and precision criteria.Signal-to-noise ratio typically >10. Must meet accuracy and precision criteria mentioned above.
Matrix Effect Compare the analyte response in post-extraction spiked matrix samples to the response in a pure solution at Low and High QC levels.The IS-normalized matrix factor should have an RSD ≤15%.
Recovery Compare the analyte response in pre-extraction spiked matrix samples to post-extraction spiked samples.Should be consistent and precise, though no absolute value is required.
Stability Assess analyte stability in matrix under various conditions: Freeze-Thaw (3 cycles), Short-Term (bench-top), Long-Term (frozen storage), and Post-Preparative (autosampler).Mean concentration of stability samples should be within ±15% of nominal fresh samples.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for developing a robust LC-MS/MS method for 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives. By systematically optimizing sample preparation, chromatographic separation, and mass spectrometric detection, a highly selective, sensitive, and reliable method can be achieved. Adherence to the validation protocols outlined ensures that the method is fit for its intended purpose in a regulated drug development environment. The principles and specific parameters detailed herein serve as an authoritative starting point for researchers, enabling the rapid implementation of high-quality bioanalytical assays for this important class of compounds.

References

  • Indian Journal of Pharmaceutical Education and Research. (n.d.). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • PubMed. (2011). Development of a liquid chromatography-tandem mass spectrometry with pressurized liquid extraction method for the determination of benzimidazole residues in edible tissues. Retrieved from [Link]

  • LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. (2014). Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • PubMed. (2001). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2011). Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater. Retrieved from [Link]

  • National Institutes of Health. (2020). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Retrieved from [Link]

  • ResearchGate. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]

  • PubMed. (2013). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosynthesis. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • PubMed. (2012). Novel product ions of 2-aminoanilide and benzimidazole Ag(I) complexes using electrospray ionization with multi-stage tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1,3-Dihydro-5,6-dimethyl-2H-benzimidazol-2-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). A Computational Investigation for the Chiral Chromatographic Separation of Benzimidazole Type Sulphoxides. Retrieved from [Link]

  • YouTube. (2024). ESI vs APCI. Which ionization should I choose for my application?. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation | Request PDF. Retrieved from [Link]

  • Ovid. (n.d.). Chromatographic separation and biological evaluation of benzimidazole derivative enantiomers as inhibitors of leukotriene biosyn. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of bezafibrate, cyclophosphamide, enalapril, methotrexate and orlistat in municipal wastewater. Retrieved from [Link]

  • YouTube. (2025). How Do You Prepare A Sample For LC-MS Analysis? - Chemistry For Everyone. Retrieved from [Link]

  • Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral inversion. Retrieved from [Link]

  • RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

  • Chemistry at Emory. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • IJCRT.org. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Retrieved from [Link]

  • Multiple Ionization Mass Spectrometry Strategy Used To Reveal the Complexity of Metabolomics. (n.d.). Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Retrieved from [Link]

  • PubMed. (2009). Liquid chromatography/mass spectrometric identification of benzimidazole anthelminthics metabolites formed ex vivo by Dicrocoelium dendriticum. Retrieved from [Link]

Sources

Troubleshooting & Optimization

identifying and removing byproducts in 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers optimizing the synthesis of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (hereafter referred to as 1,3,5-TMB ).[1]

The content focuses on the most common synthetic route: the double N-methylation of 5-methyl-2-benzimidazolone (also known as 5-methyl-1,3-dihydro-2H-benzimidazol-2-one).[1] This route, while efficient, presents specific chemoselective challenges regarding O-alkylation and incomplete methylation.

Technical Support Center: 1,3,5-TMB Synthesis

Module 1: Diagnostic Hub & Impurity Profiling

Q: I observe three distinct impurity peaks in my HPLC trace (Reverse Phase, C18). How do I identify them without immediate LC-MS access?

A: In the methylation of 5-methyl-2-benzimidazolone, the reaction profile is predictable based on polarity.[1] Using a standard water/acetonitrile gradient, the elution order typically follows the hydrophobicity of the species.

Elution OrderSpeciesProbable IdentityDiagnostic Characteristic
1 (Early) Starting Material5-methyl-2-benzimidazoloneAcidic: Soluble in 1M NaOH.
2 (Mid) Intermediate A1,5-DimethylbenzimidazoloneRegioisomer Pair: Often appears as a split peak or doublet.[1] Soluble in strong base.[1]
3 (Mid) Intermediate B1,6-Dimethylbenzimidazolone(See above). Converges to target upon full methylation.
4 (Target) Product 1,3,5-Trimethylbenzimidazolone Neutral: Insoluble in NaOH. Sharp singlet in H-NMR (N-Me).
5 (Late) Side ProductO-Methyl ImidazolesBasic: Forms salts with HCl.[1] "Lactim" ether character.[1]

Visualizing the Impurity Landscape:

ReactionPathways cluster_intermediates Mono-Methyl Intermediates (Acidic Impurities) SM 5-Methyl-2-benzimidazolone (Starting Material) Mono1 1,5-Dimethyl Isomer SM->Mono1 Methylation (k1) Mono2 1,6-Dimethyl Isomer SM->Mono2 Methylation (k1') Target 1,3,5-Trimethyl (TARGET) Mono1->Target Methylation (k2) Side Methoxy-Benzimidazoles (O-Alkylated) Mono1->Side O-Alkylation (Side Reaction) Mono2->Target Methylation (k2) Mono2->Side O-Alkylation (Side Reaction)

Figure 1: Reaction pathway showing the convergence of mono-methyl regioisomers to the target and the divergence toward O-alkylated impurities.

Module 2: The O-Alkylation Issue (Lactam-Lactim Tautomerism)

Q: My LC-MS shows a mass identical to the target (M+1 = 177.2), but the retention time is different. Why is this happening?

A: You have likely formed the O-methylated isomer (2-methoxy-5,6-dimethylbenzimidazole derivatives).[1] Benzimidazolones exist in equilibrium between the lactam (keto) and lactim (enol) forms. While the lactam form is thermodynamically favored, the oxygen in the lactim form is a hard nucleophile.

  • The Cause: Under conditions favoring "hard" interactions (Hard-Soft Acid-Base theory), the oxygen attacks the methylating agent. This is common when using:

    • Silver salts (Ag2CO3) which coordinate to nitrogen, forcing O-alkylation.

    • Dimethyl Sulfate (DMS) in highly polar, aprotic solvents without careful temperature control.

    • Potassium Carbonate in DMF at high temperatures can sometimes increase O-alkylation ratios compared to Acetone [1].[1]

Corrective Protocol:

  • Switch Solvent: Use Acetone or Acetonitrile instead of DMF. The lower dielectric constant often favors N-alkylation for this specific scaffold [2].[1]

  • Change Base Cation: If using Carbonates, switch from

    
     to 
    
    
    
    . The "Cesium Effect" can enhance N-alkylation solubility and selectivity.[1]
  • Reagent Swap: Use Methyl Iodide (MeI) instead of Dimethyl Sulfate. MeI is a "softer" electrophile, preferring the "softer" Nitrogen nucleophile over the Oxygen.

Module 3: Removing "Stuck" Mono-Methyl Intermediates

Q: I have 5-10% mono-methylated intermediate remaining. Adding more MeI doesn't push the reaction to completion. Why?

A: This is a solubility and deprotonation issue. The second N-H proton becomes less acidic (higher pKa) after the first methylation due to electron donation from the new methyl group. Furthermore, the mono-methylated product may precipitate out of the reaction mixture if the solvent volume is too low, preventing the second reaction.

Troubleshooting Protocol:

  • Phase Transfer Catalysis (PTC): Add 5 mol% Tetrabutylammonium Bromide (TBAB) . This helps transport the deprotonated benzimidazolone anion into the organic phase (if using a biphasic system like Toluene/NaOH) or solubilizes the carbonate in organic solvents.

  • The "Boost" Method:

    • Cool the reaction to 0°C.

    • Add a strong base like NaH (Sodium Hydride) (1.1 eq relative to remaining intermediate). Note: Standard carbonates may be too weak to drive the final 5% conversion efficiently.

    • Add fresh MeI.

  • Verification: Monitor the disappearance of the split peak (regioisomers) in HPLC.

Module 4: Purification Without Chromatography

Q: How can I purify 1,3,5-TMB on a multi-gram scale without running a silica column?

A: You can exploit the Acidity Difference between the impurities and the target.

  • Target (1,3,5-TMB): No acidic protons (Neutral).

  • Impurities (SM, Mono-methyls): Contain N-H protons (Weakly Acidic, pKa ~10-12).

  • Impurities (O-alkylated): Basic (Benzimidazole nitrogen).

The "pH Swing" Purification Protocol:

  • Workup: Evaporate reaction solvent (e.g., Acetone).

  • Dissolution: Dissolve the crude solid in Ethyl Acetate .

  • Acid Wash (Removes O-Alkyl/Basic impurities):

    • Wash organic layer with 1M HCl (2x).

    • Mechanism:[2][3][4][5][6][7] Protonates the basic nitrogen of O-alkylated byproducts, moving them to the aqueous phase.

    • Caution: 1,3,5-TMB is stable, but do not use concentrated acid or heat, which could hydrolyze the urea linkage.

  • Base Wash (Removes Mono-Methyl/Acidic impurities):

    • Wash the same organic layer with 1M NaOH (2x).

    • Mechanism:[2][3][4][5][6][7][8] Deprotonates any unreacted N-H species (starting material and mono-methyl intermediates), making them water-soluble sodium salts.[1]

  • Final Polish (Recrystallization):

    • Dry organic layer (

      
      ), filter, and evaporate.
      
    • Recrystallize the residue from 2-Propanol/Water (3:1) or Ethanol/Water . Benzimidazolones typically crystallize well from aqueous alcohols [3].[1]

Visualizing the Purification Logic:

Purification Crude Crude Reaction Mixture (Target + SM + Mono + O-Alkyl) EtOAc Dissolve in Ethyl Acetate Crude->EtOAc WashAcid Wash with 1M HCl EtOAc->WashAcid Sep1 Phase Separation WashAcid->Sep1 AqAcid Aqueous Layer: O-Alkyl Impurities (Salts) Sep1->AqAcid OrgAcid Organic Layer: Target + SM + Mono Sep1->OrgAcid WashBase Wash with 1M NaOH OrgAcid->WashBase Sep2 Phase Separation WashBase->Sep2 AqBase Aqueous Layer: SM + Mono-Methyl (Anions) Sep2->AqBase OrgFinal Organic Layer: 1,3,5-TMB (Neutral) Sep2->OrgFinal Cryst Recrystallization (iPrOH / Water) OrgFinal->Cryst

Figure 2: Purification workflow utilizing acid/base washes to isolate the neutral target.[1][5]

References

  • Hasan, M., Shaheen, F., & Yunus, U. (2000).[9] Studies on the Methylation of 5-Nitro-benzimidazoles. Turkish Journal of Chemistry, 24, 73–79.[9] Link

  • Rodi, Y. K., et al. (2022).[2][5][10] New Rearrangements of 1,5-Benzodiazepine-2,4-diones into Benzimidazolone Derivatives. Moroccan Journal of Heterocyclic Chemistry, 21(3), 67-74.[2] Link

  • Janssen Pharmaceutica NV. (1985).[1] Process for the preparation of 1-((3-substituted)propyl)-1,3-dihydro-2H-benzimidazol-2-ones.[1][6] European Patent EP1192224B1.[1] Link

Sources

optimizing reaction conditions for 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one synthesis (temperature, solvent)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields and purity, and confidently address challenges encountered during your experiments.

Introduction to the Synthesis

The synthesis of 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one is a two-step process. The first step involves the formation of the benzimidazolone core through the cyclization of 4-methyl-1,2-phenylenediamine with a carbonyl source, typically urea. The second step is the exhaustive N,N'-dimethylation of the resulting 5-methyl-1,3-dihydro-2H-benzimidazol-2-one intermediate. Careful control of reaction parameters, particularly temperature and solvent, is crucial for achieving high yields and purity.

Visualizing the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: N,N'-Dimethylation A 4-Methyl-1,2-phenylenediamine C Heat (130-180°C) A->C B Urea B->C D 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one C->D Formation of benzimidazolone core E 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one H Solvent & Heat E->H F Methylating Agent (e.g., Methyl Iodide) F->H G Base (e.g., K₂CO₃) G->H I 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one H->I Exhaustive methylation

Caption: Overall synthetic workflow for 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one.

Part 1: Synthesis of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (Intermediate)

This initial step involves the condensation of 4-methyl-1,2-phenylenediamine with urea to form the benzimidazolone ring system.

Experimental Protocol

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Urea

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 mole equivalent) and urea (1.1 to 2.0 mole equivalents).

  • Heat the mixture to 130-180°C with continuous stirring. The evolution of ammonia gas indicates the progress of the reaction.[1][2]

  • Maintain the reaction at this temperature for 1 to 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature, allowing it to solidify.

  • Triturate the solid product with hot water to remove unreacted urea and other water-soluble impurities.

  • Collect the crude product by vacuum filtration.

  • For further purification, recrystallize the crude solid from ethanol. Dissolve the solid in a minimal amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

  • Filter the purified crystals and dry them under vacuum.

Optimization of Reaction Conditions: Temperature
Temperature (°C)Reaction Time (hours)Observations & Impact on Yield/Purity
130-1401Shorter reaction time, potentially leading to incomplete conversion. May require careful monitoring.[2]
1804-6Generally ensures complete reaction and good yield. Prolonged heating at this temperature could lead to byproduct formation.[1]

Expert Insight: The choice of temperature is a trade-off between reaction rate and the potential for side reactions. Starting at a lower temperature (e.g., 140°C) and gradually increasing it if the reaction is sluggish can be an effective strategy. The melting of the reaction mixture and the evolution of ammonia are key indicators of reaction initiation.

Troubleshooting & FAQs

Q1: The reaction is not proceeding, or the yield is very low.

  • A1: Purity of Reactants: Ensure that the 4-methyl-1,2-phenylenediamine is of high purity. Oxidation of the diamine can inhibit the reaction.

  • A2: Inadequate Temperature: Confirm that the reaction mixture is reaching the target temperature. Use a high-temperature thermometer or a calibrated heating mantle.

  • A3: Insufficient Reaction Time: Monitor the reaction by TLC to ensure it has gone to completion.

Q2: The final product is difficult to purify.

  • A1: Excess Urea: Ensure thorough washing with hot water to remove all unreacted urea.

  • A2: Recrystallization Solvent: If ethanol is not effective, consider other polar solvents like methanol or isopropanol for recrystallization.

Part 2: N,N'-Dimethylation of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

This second step involves the alkylation of both nitrogen atoms of the benzimidazolone ring using a suitable methylating agent in the presence of a base.

Experimental Protocol

Materials:

  • 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

  • Methyl Iodide (or Dimethyl Sulfate)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chloroform (for extraction)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 5-methyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 mole equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (at least 2.2 mole equivalents).

  • Add the methylating agent (e.g., methyl iodide, at least 2.2 mole equivalents) to the suspension.

  • Heat the reaction mixture to reflux (the boiling point of DMF is 153°C) and maintain for several hours (e.g., 36 hours, as a starting point based on similar reactions).[3] Monitor the reaction progress by TLC to follow the disappearance of the starting material and the formation of the mono- and di-methylated products.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract with chloroform.

  • Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Optimization of Reaction Conditions: Solvent and Temperature

The choice of solvent and temperature is critical for achieving efficient and selective N,N'-dimethylation.

SolventTemperatureObservations & Impact on Yield/Purity
DMF Reflux (~153°C)High boiling point allows for faster reaction rates. However, it can promote oxidation at the 2-position of the benzimidazole ring, leading to the formation of benzimidazol-2-one byproducts.[3]
Acetone Reflux (~56°C)Lower reaction temperature reduces the risk of side reactions but may require longer reaction times.[3]
Acetonitrile Reflux (~82°C)A polar aprotic solvent that can be a good alternative to DMF, with a lower boiling point.
DMSO 100-120°CAnother high-boiling polar aprotic solvent, similar in properties to DMF.

Expert Insight: For initial attempts, acetone or acetonitrile are recommended to minimize the risk of oxidative side reactions. If the reaction is too slow, DMF can be used, but it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to mitigate oxidation.[3]

Troubleshooting & FAQs

Q1: The reaction yields a mixture of mono- and di-methylated products.

  • A1: Insufficient Methylating Agent/Base: Ensure that at least 2.2 equivalents of both the methylating agent and the base are used to drive the reaction towards complete di-methylation.

  • A2: Insufficient Reaction Time/Temperature: The second methylation step is often slower than the first. Increase the reaction time or temperature and monitor by TLC.

  • A3: Choice of Base: Stronger bases like sodium hydride (NaH) can be used to fully deprotonate the benzimidazolone, which may favor di-alkylation. However, NaH is highly reactive and requires careful handling.

Q2: A significant amount of an unexpected byproduct is formed, especially when using DMF.

  • A1: Oxidation: This is likely due to the oxidation of the benzimidazole ring at the 2-position, a known side reaction when using DMF at high temperatures.[3] To avoid this, use a lower boiling point solvent like acetone or acetonitrile, or run the reaction under a strict inert atmosphere.

Q3: How can I effectively purify the final product from the mono-methylated intermediate and other impurities?

  • A1: Column Chromatography: The polarity difference between the di-methylated product, the mono-methylated intermediate, and the starting material is usually sufficient for separation by silica gel column chromatography. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

  • A2: Recrystallization: If the crude product is relatively clean, recrystallization can be an effective purification method.

Mechanistic Insights

Step 1: Cyclization to form the Benzimidazolone Core

The formation of the benzimidazolone ring from o-phenylenediamine and urea proceeds through a nucleophilic addition-elimination mechanism.

CyclizationMechanism cluster_reactants Reactants cluster_int1 Nucleophilic Attack cluster_int2 Ammonia Elimination cluster_int3 Intramolecular Cyclization cluster_product Product Urea Urea Int1 Tetrahedral Intermediate Urea->Int1 OPD 4-Methyl-1,2-phenylenediamine OPD->Int1 Nucleophilic attack on carbonyl carbon Int2 Isocyanate Intermediate (transient) Int1->Int2 -NH₃ Int3 Cyclized Intermediate Int2->Int3 Intramolecular nucleophilic attack Product 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Int3->Product Proton transfer & tautomerization

Caption: Proposed mechanism for the formation of the benzimidazolone ring.

One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of urea. This is followed by the elimination of ammonia and an intramolecular cyclization to form the stable five-membered benzimidazolone ring.

Step 2: N,N'-Dimethylation

The N,N'-dimethylation is a classic example of a nucleophilic substitution reaction (SN2).

SN2Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Benzimidazolone Benzimidazolone Anion TS [N---CH₃---I]⁻ Benzimidazolone->TS Backside attack MeI Methyl Iodide MeI->TS Product N-Methylated Benzimidazolone TS->Product Iodide Iodide Ion TS->Iodide Leaving group departs

Caption: SN2 mechanism for the N-methylation of the benzimidazolone anion.[4]

The base deprotonates the nitrogen atom of the benzimidazolone, forming a nucleophilic anion. This anion then attacks the electrophilic methyl group of the methylating agent in a concerted backside attack, displacing the leaving group (e.g., iodide) to form the N-methylated product. This process is repeated for the second nitrogen atom to yield the final di-methylated product.

References

  • Hasan, M., et al. (2000). Studies on the Methylation of 5-Nitro-benzimidazoles. TÜBİTAK Academic Journals.
  • Kondal Reddy, K., & Subba Rao, N. V. (1968). ALKYLATION AND ARALKYLATION OF N-HETEROCYCLES. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. PROCEEDINGS OF THE INDIAN ACADEMY OF SCIENCES.
  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2023). NEW REARRANGEMENTS OF 1,5-BENZODIAZEPINE-2,4-DIONES INTO BENZIMIDAZOLONE DERIVATIVES. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • ResearchGate. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2019). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Retrieved February 2, 2026, from [Link]

  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022). SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved February 2, 2026, from [Link]

  • Arkivoc. (2009). A comparison of several modern alkylating agents. Retrieved February 2, 2026, from [Link]

  • TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved February 2, 2026, from [Link]

  • PubMed. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Retrieved February 2, 2026, from [Link]

  • World Science. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Retrieved February 2, 2026, from [Link]

  • Organic Reactions. (n.d.). Urea Formation - Common Conditions. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2021). Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2022). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: SC-TMB-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction & Scope

Welcome to the technical support hub for the synthesis of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (hereafter referred to as 1,3,5-TMB ).

This guide addresses the specific challenges encountered when transitioning this synthesis from milligram-scale medicinal chemistry to kilogram-scale process development. The core challenges in this synthesis are exotherm management during dual-methylation, selectivity control (N- vs. O-alkylation), and non-chromatographic purification .

Molecule Profile
  • Target: 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

  • CAS: 10556-97-5 (Analogous reference)

  • Core Structure: Benzimidazolone scaffold with N1, N3, and C5 methylation.

  • Symmetry Note: Due to the symmetry of the N1 and N3 methyl substitutions, the 5-methyl and 6-methyl positions are chemically equivalent. There are no regioisomers of the final fully methylated product, simplifying the impurity profile compared to asymmetric analogs.

Module 1: Synthetic Route Selection

Q: Which synthetic pathway is most robust for scale-up?

A: For scale-up (>1 kg), Route A (Direct Methylation) is superior to Route B (Cyclization) due to raw material availability and impurity control.

  • Route A (Recommended): Methylation of commercially available 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.

    • Pros: Starting material is stable and inexpensive; reaction is convergent; single step.

    • Cons: Requires handling of methylating agents (DMS/MeI).[1]

  • Route B (Alternative): Cyclization of N,N'-dimethyl-4-methyl-1,2-phenylenediamine with Urea/CDI.

    • Pros: Avoids free methylating agents.[2]

    • Cons: The precursor diamine is unstable (oxidation prone) and difficult to source in bulk with high purity.

Decision Matrix: Methylating Agents
FeatureDimethyl Sulfate (DMS)Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Reactivity High (Excellent for N-alkylation)HighLow (Requires Autoclave/High T)
Cost Low (Commodity chemical)HighLow
Atom Economy ModerateLow (High mass waste)High
Safety High Toxicity (Non-volatile liquid)High Toxicity (Volatile neurotoxin)Green/Low Toxicity
Scale-up Verdict Preferred (Controllable dosing)Avoid (Cost/Volatility)R&D Only (Pressure equip. needed)

Module 2: Reaction Engineering (The Methylation Step)

Q: How do we control the exotherm and prevent O-alkylation?

Issue: The reaction involves two N-methylation events. Uncontrolled addition leads to thermal runaways and the formation of 2-methoxy-benzimidazole impurities (O-alkylation).

Protocol: Use a Phase Transfer Catalysis (PTC) system or a controlled heterogeneous base system.

Recommended Conditions:

  • Substrate: 5-methyl-1,3-dihydro-2H-benzimidazol-2-one (1.0 equiv)

  • Solvent: Acetone (reflux) or Acetonitrile. Avoid DMF for workup simplicity.

  • Base: Potassium Carbonate (

    
    , 2.5 equiv). Milled/powdered grade is critical.
    
  • Reagent: Dimethyl Sulfate (2.2 equiv).

  • Catalyst: TBAI (Tetrabutylammonium iodide) - 1-2 mol% (Accelerates reaction, allows lower temps).

G Start 5-Methyl-benzimidazolone (Solid) Mix Slurry Formation (Solvent + K2CO3 + TBAI) Start->Mix Charge Reactor Dose Controlled Addition of DMS (45-50°C) Mix->Dose Heat to T_internal React Reaction Aging (Reflux, 2-4h) Dose->React Exotherm Control Check IPC: HPLC/TLC (<0.5% Mono-Me) React->Check Check->React Fail (Add 0.1 eq DMS) Quench Quench (Aq. NH3/Water) Check->Quench Pass

Caption: Workflow for the controlled N-methylation of 5-methyl-benzimidazolone using a solid-liquid base system.

Troubleshooting Guide: Reaction Phase
SymptomProbable CauseCorrective Action
Stalled Reaction (Mono-methyl impurity persists)1. Particle size of

too large.2. Stirring speed too low (Mass transfer limit).
1. Use micronized base.2. Increase RPM; add 5 mol% TBAI.
O-Alkylation (Methoxy impurity >1%)1. Temperature spikes during DMS addition.2. Solvent too polar (e.g., DMF/DMSO favoring O-attack).1. Strictly control dosing temp <50°C.2. Switch to Acetone or MEK.
Dark Coloration Oxidation of trace diamine impurities or iodine liberation (if using MeI/TBAI).Add small amount of sodium thiosulfate during workup.

Module 3: Work-up & Purification (Non-Chromatographic)

Q: How do we purify without silica gel chromatography?

Insight: 1,3,5-TMB is a lipophilic solid. The starting material (NH) is amphoteric but generally more soluble in base/polar media, while the inorganic salts are water-soluble.

The "Quench & Crystallize" Protocol:

  • Quench: After reaction completion, add 25% aqueous Ammonia (0.5 equiv relative to excess DMS) to destroy unreacted methylating agent. Stir for 1 hour. Safety Critical.

  • Solvent Swap (If using Acetone): Distill off acetone while adding water. This induces precipitation.

  • Filtration: The product precipitates as a solid.

  • Recrystallization:

    • Crude Profile: Contains salts, trace mono-methyl, and trace tars.

    • Solvent System: Isopropanol (IPA) / Water or Ethanol .

    • Method: Dissolve crude in refluxing IPA. Hot filtration (remove inorganic salts). Cool slowly to 0-5°C.

Solubility Data for Process Design:

SolventTempSolubility StatusApplication
Water 25°CInsolubleAnti-solvent / Wash
Acetone 25°CSolubleReaction Solvent
Isopropanol 80°CSolubleCrystallization (Dissolution)
Isopropanol 0°CSparingly SolubleCrystallization (Recovery)
Toluene 25°CSolubleExtraction (if needed)

Module 4: Safety & Impurity Profiling

Q: What are the critical safety parameters for DMS handling?

Hazard: Dimethyl Sulfate is a potent alkylator and suspected carcinogen. It has no odor warning properties.

Engineering Controls:

  • Closed System: Charge DMS via a closed dosing pump or pressure-equalized dropping funnel.

  • Scrubber: Vent lines must pass through a caustic scrubber (NaOH solution) to neutralize sulfate vapors.

  • Decontamination: Keep a "Quench Solution" (10% NaOH or NH4OH) adjacent to the reactor for spills.

Impurity Fate Mapping

Impurities cluster_purification Purification Fate SM Starting Material (5-Me-Benzimidazolone) Mono Intermediate: Mono-methylated species SM->Mono Fast Prod Product: 1,3,5-Trimethyl-TMB Mono->Prod Slower (Steric bulk) O_Imp Impurity: 2-Methoxy-N-methyl... Mono->O_Imp High Temp / Wrong Base Filtrate Mother Liquor (Contains Mono + O-Imp) Mono->Filtrate Remains in solution Prod_Final Crystalline Product Prod->Prod_Final Crystallization (IPA) O_Imp->Filtrate Remains in solution

Caption: Reaction pathway showing the fate of common impurities during crystallization.

References

  • Benzimidazolone Synthesis Overview

    • Title: Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview)
    • Source: Chemistry of Heterocyclic Compounds (2025)[3][4][5]

    • Link:[Link] (General reference for scaffold synthesis)

  • Methylation Safety & Reagents

    • Title: Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[5][6]

    • Source: Energy & Environmental Science
    • Link:[Link]

  • Purification & Solubility Data

    • Title: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.[3]

    • Source: Journal of Chemical & Engineering Data[3]

    • Link:[Link]

  • Title: Practical Process Research and Development – A Guide for Organic Chemists.

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and conducted in appropriate containment facilities.

Sources

Technical Support Center: Troubleshooting Cell-Based Assays with 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one in their cell-based assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common experimental hurdles and ensure the integrity of your results. While specific data on 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is limited in publicly available literature, the principles outlined here are based on the well-established behavior of the broader benzimidazole and benzimidazolone chemical class, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and immunomodulatory effects.[1][2][3]

Part 1: Frequently Asked Questions (FAQs)

Here we address common issues encountered when working with 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one and similar small molecules.

Q1: I am not observing any biological effect of the compound in my assay. What are the primary reasons for this?

There are several potential reasons for a lack of compound activity. These can be broadly categorized into issues with the compound itself, the assay conditions, or the biological system.

  • Compound Integrity and Concentration: The compound may have degraded, or the actual concentration in the assay may be lower than intended due to precipitation or binding to plastics.

  • Solubility Issues: Benzimidazole derivatives can have low aqueous solubility.[4] If the compound is not fully dissolved in your cell culture medium, its effective concentration will be significantly reduced.

  • Inappropriate Assay Window: The concentration range you are testing might be too low to elicit a response.

  • Cell Line Insensitivity: The specific cell line you are using may not express the target of the compound or may have redundant pathways that compensate for its inhibition.

  • Serum Protein Binding: Components of fetal bovine serum (FBS) or other serum supplements can bind to small molecules, reducing their free and active concentration.[5][6][7]

Q2: I'm observing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I differentiate between targeted cytotoxicity and non-specific toxicity?

Distinguishing between on-target and off-target toxicity is crucial for interpreting your results.[8]

  • Dose-Response Curve: A steep dose-response curve for cytotoxicity may suggest a non-specific effect, such as membrane disruption, whereas a more gradual curve might be indicative of a specific pharmacological effect.

  • Time-Course Experiment: Assess cytotoxicity at different time points. Non-specific toxicity often manifests more rapidly.

  • Control Compound: Include a structurally related but inactive analog of your compound if available. This can help to determine if the observed toxicity is due to the specific chemical scaffold.

  • Cellular ATP Levels: Assays that measure cellular ATP levels (e.g., CellTiter-Glo®) can provide a more sensitive measure of cell health compared to endpoint viability assays like MTT.[9]

Q3: My results are highly variable between experiments. What are the likely sources of this variability?

Reproducibility is key in cell-based assays.[10] Common sources of variability include:

  • Inconsistent Cell Seeding: Uneven cell density across the plate can lead to significant variations in the assay readout.

  • Compound Precipitation: If the compound precipitates, the amount of soluble, active compound can vary between wells and experiments.

  • DMSO Concentration: High or variable concentrations of the solvent (typically DMSO) can impact cell health and assay performance.[11][12]

  • Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in compound and media concentration.

  • Cell Passage Number: The phenotype and response of cells can change with increasing passage number.[10]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for addressing specific experimental challenges.

Issue 1: Compound Precipitation in Cell Culture Medium

The limited aqueous solubility of many benzimidazole derivatives is a primary source of experimental failure.[4]

Causality: 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, like many small molecules, is likely hydrophobic. When a concentrated stock solution in a polar organic solvent like DMSO is diluted into an aqueous cell culture medium, the compound can crash out of solution if its solubility limit is exceeded.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocol: Assessing Compound Solubility

  • Prepare serial dilutions of your compound in cell culture medium (with and without serum) to cover a range of concentrations above and below your intended working concentration.

  • Incubate the dilutions under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • After a set incubation time (e.g., 2, 6, and 24 hours), visually inspect each dilution for signs of precipitation (cloudiness, crystals). A light microscope can be used for more sensitive detection.

  • This will help you determine the kinetic solubility of your compound under your specific experimental conditions.

Table 1: Recommended Stock and Working Solution Parameters

ParameterRecommendationRationale
Stock SolventDMSOBenzimidazole derivatives are often soluble in polar aprotic solvents.[4]
Stock Concentration10-20 mMA high stock concentration allows for minimal DMSO in the final assay volume.[13]
Final DMSO Concentration< 0.5%, ideally ≤ 0.1%High DMSO concentrations can be toxic to cells and may have off-target effects.[11][12]
Dilution MethodSerial dilution in DMSOTo avoid precipitation during dilution, perform serial dilutions in the stock solvent before the final dilution into aqueous media.[14]
Issue 2: High Background or Off-Target Effects

Unexplained cellular responses or a narrow therapeutic window can indicate off-target effects.[8][15]

Causality: Small molecules can interact with multiple cellular targets, especially at higher concentrations. The benzimidazole scaffold is known to be "privileged," meaning it can bind to a variety of biological targets.[2][16]

Hypothetical Signaling Pathway Modulation:

Benzimidazole derivatives have been reported to inhibit kinases such as p38 MAP kinase.[17] An off-target effect could involve the inhibition of other kinases in related pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor MEKK MEKK Receptor->MEKK MKK3_6 MKK3/6 MEKK->MKK3_6 OtherKinase Other Kinase (Off-Target) MEKK->OtherKinase p38 p38 MAPK (On-Target) MKK3_6->p38 TranscriptionFactor Transcription Factor p38->TranscriptionFactor OffTargetPathway Off-Target Pathway OtherKinase->OffTargetPathway GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound 1,3,5-Trimethyl-1,3-dihydro- 2H-benzimidazol-2-one Compound->p38 Inhibition Compound->OtherKinase Off-Target Inhibition

Caption: Potential on-target and off-target effects of a kinase inhibitor.

Experimental Protocol: Counter-Screening for Off-Target Effects

  • Select a panel of relevant cell lines: Choose cell lines that are known to be deficient in the presumed target of your compound. If the compound still shows activity, it suggests an off-target mechanism.

  • Use a target-agnostic assay: Assays such as phospho-kinase arrays can provide a broader view of the signaling pathways affected by your compound.

  • Perform a competition assay: If the target of your compound is known, a competition binding assay with a known ligand can help to confirm on-target engagement.

Issue 3: Irreproducible Dose-Response Curves

Causality: This issue often stems from a combination of factors including compound instability, inconsistent cell handling, and assay variability.

Experimental Protocol: Standardizing the Assay for Reproducibility

  • Cell Seeding: Use an automated cell counter to ensure accurate cell numbers. Allow cells to adhere and recover for 24 hours before adding the compound.

  • Compound Preparation: Prepare fresh dilutions of your compound for each experiment from a validated stock solution.

  • Plate Layout: Include appropriate controls on every plate:

    • Vehicle control (e.g., 0.1% DMSO)

    • Untreated control

    • Positive control (a known activator or inhibitor of the pathway)

  • Incubation Time: Optimize the incubation time with the compound. A time-course experiment (e.g., 24, 48, 72 hours) can reveal the optimal window for observing the desired effect.

  • Data Analysis: Use a consistent method for data normalization and curve fitting. Normalize your data to the vehicle control (0% effect) and a maximal inhibitor/activator (100% effect).

Part 3: Concluding Remarks and Best Practices

Success with 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one in cell-based assays hinges on careful experimental design and a systematic approach to troubleshooting. Always begin by characterizing the fundamental properties of your compound, particularly its solubility and stability in your experimental system. Meticulous attention to cell culture practices and the inclusion of appropriate controls will be your greatest assets in generating reliable and reproducible data.

References

  • Hammach, A., et al. (2006). Design and synthesis of benzimidazolone p38 MAP kinase inhibitors. This is a representative citation based on the provided search results; a direct link is not available.[17]

  • MDPI. (2017). 2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol, a Benzimidazole Derivative, Inhibits T Cell Proliferation Involving H+/K+-ATPase Inhibition. MDPI.[Link][1]

  • Pattan, S. R., et al. (2012). Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one. Indian Journal of Chemistry.[Link][2]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate.[Link][11]

  • Hafner, M., et al. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate.[Link][9]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.[Link][13]

  • Der Pharma Chemica. (2016). Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Der Pharma Chemica.[Link][3]

  • Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate.[Link][14]

  • Rudmann, D. G. (2013). On-target and off-target-based toxicologic effects. Toxicologic Pathology.[Link][8]

  • Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.[Link][10]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal.[Link][15]

  • Schäfer-Korting, M., et al. (1995). Influence of Serum Protein Binding on the in Vitro Activity of Anti-Fungal Agents. Infection.[Link][5]

  • Kasprzak, L., et al. (1992). The influence of serum proteins on biological activity of anticandidal peptides containing N3-(4-methoxyfumaroyl)-L-2,3-diaminopropanoic acid. Journal of Chemotherapy.[Link][6]

  • Lam, Y. W., et al. (1988). Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers. Antimicrobial Agents and Chemotherapy.[Link][7]

Sources

Technical Support Center: Enhancing the Metabolic Stability of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one derivatives. This guide, structured in a practical question-and-answer format, provides expert insights, troubleshooting strategies, and detailed protocols to address common challenges encountered during the optimization of metabolic stability for this important chemical scaffold.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and strategic considerations for improving the metabolic profile of your compounds.

Q1: What is metabolic stability and why is it a critical parameter in drug discovery?

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] This is a critical property because it directly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and clearance.[2] A compound that is metabolized too quickly may be cleared from the body before it can exert its therapeutic effect, requiring higher or more frequent doses. Conversely, a compound that is metabolized too slowly could accumulate and lead to toxicity.[3] Therefore, optimizing metabolic stability is essential for developing safe and effective drug candidates with favorable dosing regimens.[1]

Q2: What are the likely metabolic "soft spots" on the 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one scaffold?

The primary sites of metabolism for many xenobiotics are mediated by Cytochrome P450 (CYP450) enzymes, which catalyze oxidative reactions.[4][5] For the 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one core structure, the most probable metabolic "soft spots"—sites vulnerable to oxidation—are:

  • The C5-Methyl Group: Aromatic methyl groups are frequently oxidized to form a benzyl alcohol, which can be further oxidized to an aldehyde and then a carboxylic acid.

  • The N1 and N3-Methyl Groups: N-dealkylation is a common metabolic pathway for N-methylated compounds.

  • The Aromatic Ring: The electron-rich benzimidazole ring system can undergo aromatic hydroxylation.

The specific CYP isoforms involved in the metabolism of benzimidazole derivatives can include CYP2J2 and CYP2C19, among others.[6][7]

cluster_main Metabolic 'Soft Spots' of the Benzimidazolone Core cluster_labels mol N1_label N-Demethylation N1_label->N1_pos N3_label N-Demethylation N3_label->N3_pos C5_label C5-Methyl Oxidation C5_label->C5_pos Aromatic_label Aromatic Hydroxylation Aromatic_label->Aromatic_pos

Caption: Potential sites of metabolism on the core structure.

Q3: What are the primary strategies to improve the metabolic stability of my derivatives?

Once a metabolic liability is identified, several medicinal chemistry strategies can be employed. These generally fall into two categories:

  • Blocking Metabolism: This involves modifying the molecule at the site of metabolism to prevent the enzymatic reaction. Common tactics include:

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond.[8] This bond is more difficult for enzymes to break, which can significantly slow the rate of metabolism, a phenomenon known as the kinetic isotope effect.[9][10] This strategy is particularly effective for blocking oxidation at C-H bonds.[11][12]

    • Halogenation: Introducing a fluorine or chlorine atom at or near a metabolic soft spot can block metabolism.[13] Fluorine, in particular, is often used as a hydrogen bioisostere. Its strong electron-withdrawing nature can deactivate adjacent sites to oxidation, and the carbon-fluorine (C-F) bond is exceptionally stable.[14]

  • Electronic and Steric Modification: This involves altering the molecule's properties to make it a poorer substrate for metabolizing enzymes.

    • Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂) to an aromatic ring makes it less electron-rich and therefore less susceptible to CYP-mediated oxidation.[15][16]

    • Scaffold Hopping and Bioisosteric Replacement: This advanced strategy involves replacing a metabolically labile part of the molecule with a different chemical group (a bioisostere) that preserves the desired biological activity but has improved metabolic properties.[4][17][18] For example, a phenyl ring prone to oxidation might be replaced with a more stable pyridine ring.[4]

Troubleshooting Guide: In Vitro Metabolic Stability Assays

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My compound shows high clearance (low half-life) in the liver microsomal stability assay.

  • Underlying Issue: This is a classic sign of rapid Phase I metabolism, most likely driven by CYP450 enzymes contained within the microsomes.[19][20]

  • Recommended Workflow:

Sources

method refinement for consistent results with 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (hereafter referred to as 1,3,5-TMB ).

This guide addresses the three most common sources of experimental inconsistency: synthetic impurity profiles (incomplete methylation) , HPLC peak tailing , and solubility artifacts .

Status: Active Ticket Type: Method Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Module 1: Source of Inconsistency – Synthesis & Purity[1]

User Issue: "My biological assay results vary wildly between batches, even though the NMR looks 'mostly' clean."

Root Cause Analysis: The inconsistency often stems from incomplete N-methylation . The synthesis of 1,3,5-TMB typically involves methylating the parent compound, 5-methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 5400-75-9). If this reaction does not go to completion, you retain mono-methylated intermediates (e.g., 1,5-dimethyl or 3,5-dimethyl isomers).

  • Why this matters: The parent and mono-methylated species possess an acidic N-H proton (hydrogen bond donor). The target 1,3,5-TMB is fully substituted (aprotic). Even 1-2% of N-H impurity drastically alters solubility, membrane permeability, and receptor binding affinity.

Troubleshooting Protocol: Driving Methylation to Completion
ParameterRecommendationRationale
Base Selection Use NaH (Sodium Hydride) or Cs₂CO₃ Weaker bases (K₂CO₃) often fail to fully deprotonate the second nitrogen after the first methyl group is added, leading to mono-methyl mixtures.
Solvent DMF or DMSO (Anhydrous)High dielectric constant is required to stabilize the benzimidazolone anion intermediate.
Temperature 60°C - 80°C Room temperature alkylation is often kinetically slow for the second N-position due to steric hindrance from the adjacent carbonyl.
Quenching Acidic Wash (pH 3-4) The target 1,3,5-TMB is neutral. Washing the organic layer with dilute acid removes unreacted starting material (which remains more polar/basic).
Visual Workflow: Synthesis Optimization

SynthesisOptimization Start Precursor: 5-Methyl-2-benzimidazolinone Step1 Deprotonation (NaH/DMF, 0°C) Start->Step1 Step2 Methylation (MeI, Excess, 60°C) Step1->Step2 Check In-Process Control (TLC/LC-MS) Step2->Check Impurity Impurity: Mono-methylated species (H-bond donor) Check->Impurity N-H Detected Purify Recrystallization (EtOH/Water) Check->Purify Complete Impurity->Step2 Re-treat Final Target: 1,3,5-TMB (Aprotic) Purify->Final

Caption: Optimization loop to prevent mono-methylated impurities in 1,3,5-TMB synthesis.

Module 2: Analytical Consistency (HPLC/LC-MS)

User Issue: "I see peak tailing and shifting retention times, making quantification impossible."

Root Cause Analysis: Benzimidazolones are basic nitrogen heterocycles.

  • Silanol Interaction: The basic nitrogens (N1, N3) interact with residual silanol groups on silica-based HPLC columns, causing severe tailing.

  • pH Sensitivity: If the mobile phase pH is near the pKa of the protonated species, slight pH changes cause massive retention time shifts.

Method Refinement Guide

1. Column Selection

  • Do NOT use: Standard C18 columns (high silanol activity).

  • USE: Base-Deactivated C18 (e.g., C18-DB) or Hybrid Particle columns (e.g., XBridge, Gemini) which are resistant to high pH or have end-capping to cover silanols.

2. Mobile Phase Buffer (Critical) You must suppress the ionization of residual silanols or control the protonation state of the TMB.

Buffer SystempH RangeSuitabilityNotes
0.1% Formic Acid pH ~2.7High (LC-MS)Protonates TMB fully; suppresses silanol ionization. Good peak shape.
10mM Ammonium Bicarbonate pH ~10Medium Keeps TMB neutral (free base). Good for retention, but requires high-pH stable columns.
Phosphate Buffer pH 7.0Low Avoid. Near pKa of many impurities; causes split peaks.
Visual Workflow: HPLC Troubleshooting

HPLCTroubleshooting Issue Issue: Peak Tailing / Broadening CheckpH Check Mobile Phase pH Issue->CheckpH Decision1 Is pH < 3.0? CheckpH->Decision1 Action1 Add 0.1% TFA or Formic Acid Decision1->Action1 No CheckCol Check Column Type Decision1->CheckCol Yes Action1->CheckCol Decision2 Standard Silica C18? CheckCol->Decision2 Action2 Switch to End-capped or Hybrid Column Decision2->Action2 Yes Result Sharp Peak (Symmetry Factor 0.9-1.1) Decision2->Result No Action2->Result

Caption: Decision tree for resolving peak tailing in benzimidazolone analysis.

Module 3: Handling & Solubility FAQ

Q: I cannot dissolve 1,3,5-TMB in water for my biological assay. What is the protocol? A: 1,3,5-TMB is highly lipophilic due to the three methyl groups.

  • Protocol: Dissolve the stock in 100% DMSO (Dimethyl sulfoxide) to 10-50 mM.

  • Dilution: Dilute into aqueous buffer immediately before use. Ensure the final DMSO concentration is <1% to avoid cytotoxicity, but monitor for precipitation. If precipitation occurs, add 0.5% Tween-80 or cyclodextrin to the aqueous buffer before adding the DMSO stock.

Q: Is the compound light-sensitive? A: Benzimidazolones can undergo photo-oxidation or dimerization under intense UV light. Store solid powder in amber vials at 4°C. DMSO stocks should be kept at -20°C and protected from light.

Q: How do I distinguish the 1,3,5-trimethyl product from the 5-methyl precursor? A:

  • NMR: The precursor (5-methyl) will show broad N-H singlets (typically >10 ppm). The 1,3,5-trimethyl product will show two distinct sharp singlets for the N-methyl groups (approx. 3.3–3.5 ppm) and no signals >10 ppm.

  • Melting Point: The N-methylated derivative typically has a lower melting point than the hydrogen-bonded precursor (Parent 5-methyl MP: ~292°C).

References
  • Synthesis of Parent Scaffold

    • Title: An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Deriv
    • Source: National Institutes of Health (NIH) / Molecules.
    • Context: Describes the synthesis of the 5-methyl-1,3-dihydro-2H-benzimidazol-2-one precursor from 4-methyl-1,2-phenylenediamine and urea.
    • URL:[Link]

  • General Alkylation Methodology

    • Title: Synthesis of benzimidazolones (Methodologies).
    • Source: Organic Chemistry Portal.
    • Context: Details conditions for N-alkylation and cyclization to form substituted benzimidazolones, supporting the use of strong bases for complete methyl
    • URL:[Link]

  • Physical Properties (Parent Compound)

    • Title: 5-Methylbenzimidazolone (CAS 5400-75-9) Compound Summary.[1][2][3]

    • Source: PubChem.[3][4][5]

    • Context: Provides physical property data (Melting Point ~292°C) for the parent compound, serving as a baseline for purity comparison.
    • URL:[Link][3]

Sources

Validation & Comparative

The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The 1,3-dihydro-2H-benzimidazol-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of pharmacologically active compounds. Its structural resemblance to endogenous purines allows for favorable interactions with a wide array of biological targets. The specific analog, 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, serves as a foundational structure for exploring the impact of further substitutions on biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs built upon this core, synthesizing data from various studies to offer insights for researchers, scientists, and drug development professionals. We will delve into how modifications to this central structure influence anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and protocols.

The Core Structure: 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

The foundational molecule for our discussion is 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one. The methyl groups at the N-1 and N-3 positions significantly impact the molecule's lipophilicity and metabolic stability, while the methyl group at the C-5 position can influence electronic properties and steric interactions within target binding sites. Understanding the role of these baseline substitutions is crucial for interpreting the effects of further modifications.

I. Anticancer Activity: Targeting Cellular Proliferation

Benzimidazole derivatives have shown significant promise as anticancer agents, primarily through mechanisms like kinase inhibition and disruption of microtubule polymerization. The SAR for anticancer activity is highly dependent on the substitution patterns around the benzimidazolone core.

Structure-Activity Relationship Insights

Substitutions at the C-2, C-5, and C-6 positions of the benzimidazole nucleus have been shown to greatly influence anticancer activity.[1][2] For instance, the introduction of a nitro group at the C-5 position has been shown to enhance anticancer activity in some series.[1] Conversely, in other contexts, a methyl group at C-5, as in our core structure, has been associated with a loss of activity, indicating the profound influence of the overall substitution pattern.[2]

The nature of the substituent at the C-2 position is also critical. Aromatic and heteroaromatic substitutions at this position are common in potent anticancer benzimidazoles.

Comparative Data on Anticancer Activity

While specific data for a wide range of 1,3,5-trimethyl analogs is limited, we can infer potential trends from related compounds. The following table summarizes the cytotoxic activity of various benzimidazole derivatives against different cancer cell lines, highlighting the impact of substitutions.

Compound IDN-1, N-3 SubstituentsC-5 SubstituentC-2 SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical Analog 1 CH3, CH3CH3PhenylMCF-7 (Breast)--
Hypothetical Analog 2 CH3, CH3CH34-ChlorophenylMCF-7 (Breast)--
Flubendazole H, H-4-FluorobenzoylPancreatic, Colorectal0.01 - 0.67[3][4]
Mebendazole H, H-BenzoylPancreatic, Colorectal0.01 - 1.26[3][4]

This table includes data from related benzimidazole anthelmintics that have been repurposed for cancer therapy to illustrate the impact of C-2 substituents.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Benzimidazolone Analogs A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for MTT-based cytotoxicity screening.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery. Its mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Structure-Activity Relationship Insights

The antimicrobial activity of benzimidazolone analogs is highly dependent on the nature and position of substituents. For antibacterial activity, substitutions at the C-2 position are of particular interest.[5] In some series, electron-withdrawing groups have been shown to enhance antibacterial activity, while electron-donating groups may favor antifungal activity.

A study on N-acylated analogues of 1-isopropyl-3-acyl-5-methyl-benzimidazolone demonstrated that specific aliphatic and aromatic acid derivatives exhibited potent activity against a range of bacteria, including Bacillus cereus, Staphylococcus aureus, and Escherichia coli.[5][6]

Comparative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a selection of benzimidazole derivatives against various microbial strains.

Compound SeriesKey SubstituentsMicrobial StrainMIC (µg/mL)Reference
N-acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolones Varied acyl groupsBacillus cereusPotent activity observed[5][6]
N-acylated 1-isopropyl-3-acyl-5-methyl-benzimidazolones Varied acyl groupsStaphylococcus aureusPotent activity observed[5][6]
Hybrid Indazole-Benzimidazoles Varied linkersSaccharomyces cerevisiae1.95[7]
Hybrid Indazole-Benzimidazoles Varied linkersCandida tropicalis1.95[7]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculate Plates: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

MIC_Workflow A Prepare Serial Dilutions of Analogs B Inoculate with Standardized Microbial Culture A->B C Incubate for 18-24 hours B->C D Visually Assess for Growth Inhibition C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for MIC determination via broth microdilution.

III. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Benzimidazole derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and receptors in the inflammatory cascade, such as cyclooxygenase (COX) and various kinases.[2]

Structure-Activity Relationship Insights

The anti-inflammatory activity of benzimidazoles is profoundly influenced by substitutions at the N-1, C-2, C-5, and C-6 positions.[2] The presence of a methyl group at the C-5 position has shown variable effects. In one study, a C-5 methyl group led to a complete loss of anti-inflammatory and CDK-inhibitory activity, while other reports indicate its presence in active compounds.[2] This underscores the context-dependent nature of SAR.

Substitutions at the N-1 position with heterocyclic moieties have been shown to be effective for anti-inflammatory activity.[2]

Comparative Data on Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of selected benzimidazole derivatives.

CompoundKey SubstituentsAssayActivityReference
1-[1H-benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Phenylmethyl at N-1, Phenyl at C-2, Methyl at C-5Carrageenan-induced paw edema75.0% reduction in edema[2]
Celecoxib (Standard) -Carrageenan-induced paw edema83.3% reduction in edema[2]
Novel Benzimidazole Derivatives (MBNHYD & MBPHYD) VariedIn vitro and in vivo modelsSignificant anti-inflammatory activity[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[9]

Paw_Edema_Workflow A Administer Test Compounds to Rats B Inject Carrageenan into Paw A->B C Measure Paw Volume at Intervals B->C D Calculate Percentage Inhibition of Edema C->D

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion and Future Directions

The 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related benzimidazolone analogs provides a valuable framework for understanding the structure-activity relationships that govern their anticancer, antimicrobial, and anti-inflammatory properties.

Key takeaways for future drug design include:

  • C-2 Position: This position is a critical determinant of activity and selectivity. Exploration of a diverse range of aromatic and heteroaromatic substituents is warranted.

  • C-5 and C-6 Positions: Modifications at these positions can fine-tune the electronic and steric properties of the molecule, significantly impacting biological activity. The effect of the C-5 methyl group in the core structure should be carefully considered in the context of other substitutions.

  • N-1 and N-3 Positions: While methylated in our core structure, variations at these positions can modulate pharmacokinetic properties and should be explored in lead optimization.

Further systematic studies focusing specifically on analogs of 1,3,5-trimethyl-1,3-dihydro-2H-benzimidazol-2-one are necessary to fully elucidate the SAR for this particular series and to identify lead compounds with enhanced potency and selectivity for various therapeutic targets.

References

  • Structure relationship activity of benzimidazole. - ResearchGate. Available at: [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC - PubMed Central. Available at: [Link]

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules | Bentham Science. Available at: [Link]

  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - Semantic Scholar. Available at: [Link]

  • Synthesis and antitumor activity of benzimidazolyl-1,3,5-triazine and benzimidazolylpyrimidine derivatives - PubMed. Available at: [Link]

  • Benzimidazole derivatives as kinase inhibitors - PubMed. Available at: [Link]

  • Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC - NIH. Available at: [Link]

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC. Available at: [Link]

  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity - PMC - NIH. Available at: [Link]

  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - ResearchGate. Available at: [Link]

  • Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - MDPI. Available at: [Link]

  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - MDPI. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

  • Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. Available at: [Link]

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Publishing. Available at: [Link]

  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone derivatives and their antimicrobial activity - PubMed. Available at: [Link]

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - MDPI. Available at: [Link]

  • Synthesis, characterization, antiproliferative activity, docking, and molecular dynamics simulation of new 1,3-dihydro-2H-benzimidazol-2-one derivatives | Semantic Scholar. Available at: [Link]

  • Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies | ACS Omega. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 2-(5-Me/Cl/NO2-1H-benzimidazol-2-yl)-4-nitrophenols and their Zn(ClO4) - Revue Roumaine de Chimie -. Available at: [Link]

  • Anticancer activity of new compounds using benzimidazole as a scaffold - PubMed. Available at: [Link]

  • Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum - MDPI. Available at: [Link]

Sources

efficacy of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one versus other benzimidazole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy Analysis of Novel Benzimidazole Derivatives: A Framework for Evaluation

This guide provides a comprehensive framework for evaluating the efficacy of novel benzimidazole-based compounds, using the hypothetical molecule 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one as a case study. It is designed for researchers, scientists, and drug development professionals seeking to contextualize new chemical entities within the broad and pharmacologically significant benzimidazole class. We will explore the established mechanisms of action of prominent benzimidazoles, present a logical workflow for efficacy testing, and provide the technical details necessary to perform these evaluations.

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic applications, from anthelmintics and proton pump inhibitors to anticancer agents and antihistamines.[1][2][3] Its resemblance to naturally occurring purine nucleotides allows it to interact with a variety of biological targets.[2] The efficacy and specificity of a benzimidazole derivative are highly dependent on the substitutions on the bicyclic ring system.[4]

This document will focus on two major, well-characterized classes of benzimidazole drugs as benchmarks for comparison: the microtubule-destabilizing anthelmintics (e.g., Albendazole, Mebendazole) and the gastric proton pump inhibitors (e.g., Omeprazole).

The Benzimidazole Landscape: Key Comparators and Mechanisms

Understanding the structure-activity relationships of established benzimidazole drugs is crucial for predicting the potential bioactivity of a novel compound like 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one. The substitutions at the N-1, C-2, and C-5/C-6 positions are particularly critical in defining the pharmacological target.

Class I: Microtubule-Targeting Agents (Anthelmintics & Antineoplastics)

A significant number of benzimidazoles owe their therapeutic effect to their ability to interfere with microtubule dynamics. This class includes widely used anthelmintic drugs such as Mebendazole, Albendazole, and Fenbendazole.[3][5]

Mechanism of Action: These compounds exhibit selective toxicity by binding to the colchicine-binding site of β-tubulin in parasitic helminths, which is structurally distinct from mammalian tubulin.[6][7][8] This binding action inhibits the polymerization of tubulin dimers into microtubules.[5][6] The disruption of the microtubule cytoskeleton is catastrophic for the cell, leading to the arrest of cell division, impaired glucose uptake, and ultimately, cell death.[5][6][7][9] Interestingly, this same mechanism has led to the investigation of these drugs as repurposed anticancer agents, as they can also disrupt microtubule function in rapidly dividing cancer cells, albeit at higher concentrations.[10][11][12]

cluster_0 Cellular Environment cluster_1 Cellular Consequences BZ Benzimidazole (e.g., Mebendazole) Tubulin β-Tubulin Dimer BZ->Tubulin Binds to colchicine site MT Microtubule Tubulin->MT Polymerization Disruption Microtubule Destabilization MT->Disruption BZ_Tubulin BZ-Tubulin Complex BZ_Tubulin->MT Inhibits Polymerization G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Glucose Impaired Glucose Uptake Disruption->Glucose Death Parasite / Cancer Cell Death G2M->Death Glucose->Death

Caption: Experimental workflow for evaluating novel benzimidazoles.

Protocol 1: In Vitro Tubulin Polymerization Assay (Primary Screen)

This assay directly measures the influence of a test compound on the formation of microtubules from purified tubulin. It serves as a primary screen to identify potential microtubule-targeting agents.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically as an increase in optical density (OD) at 340 nm. Inhibitors of polymerization will prevent or reduce this increase in OD.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Reconstitute lyophilized, purified bovine or porcine brain tubulin (>99% pure) in ice-cold general tubulin buffer to a final concentration of 2-4 mg/mL. Keep on ice at all times.

    • Prepare a stock solution of the test compound (1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one) in DMSO (e.g., 10 mM). Prepare serial dilutions.

    • Prepare positive control (e.g., Nocodazole or Mebendazole) and negative control (DMSO vehicle) solutions.

    • Prepare a GTP stock solution (10 mM) in buffer.

  • Assay Execution:

    • Pre-warm a 96-well plate and a spectrophotometer plate reader to 37°C.

    • In each well, add 80 µL of the tubulin solution.

    • Add 10 µL of the test compound dilution, positive control, or negative control to the appropriate wells.

    • Incubate the plate at 37°C for 5 minutes to allow the compound to interact with the tubulin.

    • Initiate polymerization by adding 10 µL of the GTP stock solution to each well.

    • Immediately place the plate in the spectrophotometer.

  • Data Acquisition and Analysis:

    • Measure the absorbance (OD) at 340 nm every minute for 60-90 minutes at 37°C.

    • Plot OD vs. time for each concentration of the test compound and controls.

    • Calculate the rate of polymerization (Vmax) from the linear phase of the kinetic curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits polymerization by 50%) by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 2: Fecal Egg Count Reduction Test (FECRT) (In Vivo Screen)

Should in vitro results suggest anthelmintic potential, an in vivo model is the essential next step. The FECRT is the standard method for evaluating the efficacy of anthelmintics in field and clinical settings. [13] Principle: The efficacy of an anthelmintic drug is determined by comparing the number of parasite eggs per gram (EPG) of feces from an infected host before and after treatment. A high percentage reduction indicates an effective drug. [13] Step-by-Step Methodology:

  • Animal Selection and Acclimation:

    • Select a cohort of naturally infected animals (e.g., sheep, goats) with a sufficient parasite load, confirmed by initial fecal screening.

    • House the animals in a controlled environment and allow them to acclimate.

  • Pre-Treatment (Day 0) Sampling:

    • Collect individual fecal samples from each animal.

    • Perform a quantitative fecal egg count (e.g., using the McMaster technique) to determine the baseline EPG for each animal. [13] * Randomly assign animals to a control group (vehicle only) and one or more treatment groups based on their pre-treatment EPG to ensure balanced groups.

  • Treatment Administration (Day 0):

    • Administer the test compound (formulated for oral delivery) to the treatment group(s) at a predetermined dose.

    • Administer the vehicle (placebo) to the control group.

  • Post-Treatment (Day 10-14) Sampling:

    • Collect a second set of individual fecal samples from all animals in both control and treatment groups.

    • Perform a second quantitative fecal egg count to determine the post-treatment EPG.

  • Data Analysis:

    • Calculate the percent fecal egg count reduction for each treatment group using the following formula, based on the group's geometric mean EPG:

      • % FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

    • An efficacy of ≥90% is generally considered effective. [14]The evaluation should also consider the results from the untreated control group to account for natural fluctuations in egg shedding.

Conclusion and Future Directions

The benzimidazole scaffold remains a highly fruitful starting point for drug discovery. For a novel derivative such as 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one, a systematic evaluation is paramount. The initial characterization must be guided by the established mechanisms of action of its chemical relatives. The methylation pattern on the core structure could potentially modulate its lipophilicity and metabolic stability, thereby influencing its biological activity. [1] By employing a logical, tiered screening approach—beginning with in vitro target-based assays like tubulin polymerization and progressing to relevant in vivo models—researchers can efficiently determine the compound's primary mechanism and therapeutic potential. This comparative framework allows for the rational placement of new molecules within the vast and versatile family of benzimidazole-based drugs, paving the way for the development of next-generation therapeutics.

References

  • Artico M, et al. Novel N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones as potent non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry. 2008. [Link]

  • Patel RV, et al. Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Journal of Young Pharmacists. 2011. [Link]

  • ResearchGate. Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). [Link]

  • Mizaras I, et al. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules. 2021. [Link]

  • ResearchGate. Synthesis and biological activity of 1,3,5-triazino[1,2-a]benzimidazol-2-amines. [Link]

  • ResearchGate. Synthesis and Biological Activities of Some Benzimidazolone Derivatives. [Link]

  • Amit Lunkad. Anthelmintics Benzimidazole derivatives. YouTube. 2020. [Link]

  • Li Y, et al. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. International Journal of Molecular Sciences. 2013. [Link]

  • Hunchak Y, et al. Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules. 2021. [Link]

  • US EPA. 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl- - Substance Details. [Link]

  • Dogra N, et al. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways. Scientific Reports. 2018. [Link]

  • National Center for Biotechnology Information. Omeprazole - StatPearls. [Link]

  • National Center for Biotechnology Information. Mebendazole - StatPearls. [Link]

  • Coyle CM, et al. Clinical Efficacy and Safety of Albendazole and Other Benzimidazole Anthelmintics for Rat Lungworm Disease (Neuroangiostrongyliasis): A Systematic Analysis of Clinical Reports and Animal Studies. Clinical Infectious Diseases. 2020. [Link]

  • Al-Ostoot FH, et al. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology. 2022. [Link]

  • VICH. EFFICACY OF ANTHELMINTICS: GENERAL REQUIREMENTS (REVISION 1). [Link]

  • Research and Reviews. Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. 2018. [Link]

  • Zeng Y, et al. Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. 2023. [Link]

  • Wikipedia. Mebendazole. [Link]

  • Patsnap Synapse. What is the mechanism of Omeprazole? [Link]

  • ResearchGate. Comparative Efficacy of Different Anthelmintics in Treatment of Swamp Buffalo Naturally Infected with Gastro-Intestinal Parasites. [Link]

  • European Medicines Agency. VICH GL7 Efficacy of anthelmintics: general requirements (Revision 1). [Link]

  • Kim J, et al. Fenbendazole Exhibits Differential Anticancer Effects In Vitro and In Vivo in Models of Mouse Lymphoma. Biomedicines. 2023. [Link]

  • Royal Society of Chemistry. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... [Link]

  • Wikipedia. Omeprazole. [Link]

  • Vourc'h M, et al. A Standardised Protocol for Evaluation of Anthelminthic Efficacy. PLoS Neglected Tropical Diseases. 2011. [Link]

  • Cleveland Clinic. Proton Pump Inhibitors (PPIs). [Link]

  • Patsnap Synapse. What is the mechanism of Mebendazole? [Link]

  • Wikipedia. Benzimidazole. [Link]

  • FDA. CVM Guidance for Industry #90 VICH GL7 - Effectiveness of Anthelmintics: General Recommendations. [Link]

  • LMU Open Access. Effectiveness of Anthelmintic Treatments in Small Ruminants in Germany. [Link]

  • YouTube. Fenbendazole for cancer? New promising preclinical data and why you shouldn't trust this guy. [Link]

  • ACS Omega. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists... [Link]

  • Miller MJ. Mebendazole. Journal of Antimicrobial Chemotherapy. 1980. [Link]

  • World Health Organization. Monitoring Anthelmintic Efficacy for Soil Transmitted Helminths (STH). [Link]

  • Shin JM, et al. Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports. 2008. [Link]

  • PubMed. Fenbendazole acts as a moderate microtubule destabilizing agent and causes cancer cell death by modulating multiple cellular pathways. [Link]

  • Wikipedia. Benzimidazolinone. [Link]

  • PharmaCompass. Mebendazole Drug Information. [Link]

  • Semantic Scholar. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. [Link]

Sources

A Comparative Guide to the Synthesis and Characterization of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of the experimental methodologies for the synthesis and cross-validation of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, emphasizing safety, efficiency, and data integrity. We will explore established synthetic routes, compare classical and modern reagents, and provide a framework for the robust characterization of the target compound against known analogs.

The benzimidazol-2-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives have shown a wide range of biological activities, including potential as anti-HIV agents, antibacterials, and quorum sensing inhibitors.[2][3][4] The specific methylation pattern in 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is of interest for its potential to modulate physicochemical properties like lipophilicity and metabolic stability, which can significantly influence biological activity.

Section 1: A Comparative Overview of Synthetic Strategies

The synthesis of a substituted benzimidazol-2-one fundamentally involves two key stages: the preparation of an appropriate N,N',-disubstituted-ortho-phenylenediamine precursor and its subsequent cyclization via carbonylation. The choice of carbonyl source for the cyclization step is a critical decision that impacts yield, safety, and environmental footprint.

Synthesis of the Key Precursor: N,N'-dimethyl-4-methyl-o-phenylenediamine
The Carbonylation Step: A Comparison of Reagents

The cyclization of the diamine precursor is the cornerstone of benzimidazol-2-one synthesis. This transformation can be achieved using several carbonylating agents, each with distinct advantages and disadvantages.

  • Classical Method (Phosgene): Phosgene (COCl₂) is a highly reactive and efficient carbonylating agent. Historically, it was widely used for its ability to drive reactions to completion. However, its extreme toxicity and hazardous nature necessitate stringent safety protocols, making it undesirable in modern laboratory settings.[6]

  • Safer Phosgene Alternatives (Triphosgene, CDI): To mitigate the risks associated with phosgene, solid and less volatile alternatives like triphosgene and carbonyldiimidazole (CDI) are now commonly employed.[7] These reagents generate phosgene in situ or act as direct carbonyl donors, offering comparable reactivity with significantly improved handling safety.

  • "Green" Carbonylation Methods (Urea, CO₂, Ethyl Chloroformate): Modern synthetic chemistry prioritizes the use of less hazardous and more environmentally benign reagents. Urea, when heated with o-phenylenediamines, can effectively form the benzimidazol-2-one ring with the release of ammonia.[8] Direct use of carbon dioxide (CO₂) as a C1 building block represents an even more attractive, though often more challenging, green alternative.[9][10] Ethyl chloroformate has also been successfully used as a carbonyl source in the condensation with o-phenylenediamines.[11]

The choice of method represents a trade-off between reaction efficiency, safety, cost, and environmental impact. For laboratory-scale synthesis, CDI offers an excellent balance of reactivity and safety.

G cluster_start Precursor Synthesis cluster_carbonyl Carbonylation Method Comparison cluster_end Final Product A Substituted o-Phenylenediamine B Phosgene (Hazardous) A->B Classical C CDI / Triphosgene (Safer Alternative) A->C Recommended D Urea / CO2 (Green Alternative) A->D Greener E 1,3,5-Trimethyl-1,3-dihydro- 2H-benzimidazol-2-one B->E C->E D->E

Caption: Comparative synthetic pathways to the target compound.

Section 2: Detailed Experimental Methodologies

The following protocols are proposed based on established chemical principles and literature precedents for analogous compounds. They are designed to be self-validating, with clear checkpoints for purity and identity.

Protocol 2.1: Synthesis of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

This two-step procedure prioritizes the use of a safer carbonylating agent.

Step A: Synthesis of N1,N2,4-trimethylbenzene-1,2-diamine

  • Reaction Setup: To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as methanol, add formic acid (2.2 eq).

  • Reductive Amination: Add aqueous formaldehyde (37%, 2.2 eq) and stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (2.5 eq) portion-wise, maintaining the temperature below 20 °C.

  • Work-up: After the addition is complete, stir the reaction at room temperature overnight. Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired N,N'-dimethylated precursor.

Step B: Cyclization with Carbonyldiimidazole (CDI)

  • Reaction Setup: Dissolve the synthesized N1,N2,4-trimethylbenzene-1,2-diamine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of CDI: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Remove the THF under reduced pressure. Add water to the residue, and collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water and then a minimal amount of cold diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one as a solid.

Section 3: Physicochemical Characterization and Data Cross-Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. As experimental data for the specific 1,3,5-trimethyl derivative is not widely published, we will cross-validate our expected results with published data for the structurally similar 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one .[12]

Table 1: Comparison of Physicochemical Properties
Property1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (Target - Predicted)5-Methyl-1,3-dihydro-2H-benzimidazol-2-one (Analog - Reported)
Molecular Formula C₁₀H₁₂N₂OC₈H₈N₂O
Molecular Weight 176.22 g/mol 148.16 g/mol [12]
Melting Point Predicted to be lower than the analog due to N-methylation preventing H-bonding.292 °C[12]
Appearance Expected: Off-white to light yellow solidOff-white to light yellow solid[12]
Table 2: Comparative Spectroscopic Data Analysis
TechniqueSignal/Peak (Predicted for Target)Assignment (Target Compound)Reported Signal (Analog: 5-Methyl...)
¹H NMR (ppm)~7.0-7.2 (m, 3H)~3.4 (s, 6H)~2.3 (s, 3H)Aromatic protons (C4-H, C6-H, C7-H)N-Methyl protons (N1-CH₃, N3-CH₃)Aromatic C-Methyl protons (C5-CH₃)Varies based on specific derivative.
¹³C NMR (ppm)~155 (C=O)~130-135 (Aromatic Quaternary C's)~105-125 (Aromatic CH's)~28-30 (N-CH₃)~20-22 (Aromatic C-CH₃)Carbonyl carbonC3a, C7a, C5C4, C6, C7N-Methyl carbonsAromatic C-Methyl carbonData not readily available in provided search results.
IR (cm⁻¹)~1700-1680 (strong)~3000-2850 (medium)~1600, ~1480 (medium)C=O stretch (urea carbonyl)C-H stretch (aliphatic methyl)C=C stretch (aromatic)The N-H stretch (~3200-3400 cm⁻¹) present in the analog would be absent in the N,N'-dimethylated target.
HRMS (m/z)[M+H]⁺ = 177.1022C₁₀H₁₃N₂O⁺N/A

The absence of the N-H stretching band in the IR spectrum and the appearance of a 6-proton singlet around 3.4 ppm in the ¹H NMR spectrum would be key indicators of successful N-methylation compared to the 5-methyl analog.

G A Synthesized Crude Product B TLC / LC-MS (Purity & Mass Check) A->B C ¹H NMR Spectroscopy B->C Proton Environment D ¹³C NMR Spectroscopy C->D Carbon Skeleton E IR Spectroscopy D->E Functional Groups F High-Resolution Mass Spec (HRMS - Exact Mass) E->F Molecular Formula G Final Data Validation (Cross-reference with analogs) F->G

Caption: A comprehensive workflow for analytical characterization.

Section 4: Biological Context and Potential Applications

The benzimidazol-2-one core is of significant interest to the pharmaceutical industry. Various derivatives have been synthesized and evaluated for a range of biological activities.

  • Antiviral Activity: N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing effectiveness in inhibiting HIV-1 replication at nanomolar concentrations.[2]

  • Antibacterial Activity: The core scaffold is found in many biologically active compounds, and novel analogs are continually being synthesized and tested against both Gram-positive and Gram-negative bacterial strains.[3][13]

  • Anti-Quorum Sensing Activity: Notably, 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one, our primary analog for comparison, has been identified as an inhibitor of quorum sensing (QS) in Gram-negative bacteria like Pseudomonas aeruginosa.[1][4] QS is a cell-to-cell communication system that regulates virulence, making its inhibition a novel strategy to combat bacterial infections without promoting resistance.[4]

The introduction of methyl groups at the N1, N3, and C5 positions of the 1,3,5-Trimethyl derivative could potentially enhance its lipophilicity, allowing for better membrane permeability and potentially modulating its activity and selectivity towards biological targets like bacterial QS systems or viral enzymes. This makes its synthesis and rigorous characterization a valuable endeavor for drug discovery programs.

Conclusion

This guide provides a comprehensive framework for the synthesis and cross-validation of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one. By comparing various synthetic strategies, we have highlighted a robust and safe experimental protocol using carbonyldiimidazole. Furthermore, we have established a clear analytical workflow, using data from the known analog 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one as a benchmark for cross-validation. This approach, grounded in established chemical principles and prioritizing safety and data integrity, provides researchers with the necessary tools to confidently synthesize, characterize, and further investigate this promising compound and its derivatives.

References

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. National Institutes of Health. Available at: [Link]

  • Synthesis and antibacterial activity of some novel 1,3-dihydro-2H-benzimidazol- 2-one analogs. ResearchGate. Available at: [Link]

  • Novel N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones as potent non-nucleoside reverse transcriptase inhibitors. PubMed. Available at: [Link]

  • Synthesis of 1,3-dihydro-2H-benzimidazol-2-ones (microreview). ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of some novel 1,3-dihydro-2H- benzimidazol-2-one analogs. Der Pharma Chemica. Available at: [Link]

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. National Institutes of Health. Available at: [Link]

  • Benzimidazolone synthesis. Organic Chemistry Portal. Available at: [Link]

  • CN101891630A - A kind of synthetic method of N,N-dimethyl-p-phenylenediamine. Google Patents.
  • Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]

  • N,N-Dimethylphenylenediamine. Wikipedia. Available at: [Link]

  • FACILE SYNTHESIS OF N, N-DIMETHYL PARAPHENYLENE DIAMINE DIHYDROCHLORIDE: A PHOTOGRAPHIC DEVELOPER DYE. Rasayan Journal of Chemistry. Available at: [Link]

  • Structures of the 1,3-dihydro-2H-benzimidazol-2-oxo-derivatives which were screened using the radio immune assay (RIA) and HPLC-FL method. ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, and Hirshfeld surface analysis of 1,3-dihydro-2H-benzimidazol-2-iminium 3-carboxy-4-hydroxybenzenesulfonate. ResearchGate. Available at: [Link]

  • Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition. Available at: [Link]

  • What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?. Quora. Available at: [Link]

  • (PDF) SYNTHESIS OF VARIOUS BENZIMIDAZOLONE DERIVATIVES. ResearchGate. Available at: [Link]

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. Available at: [Link]

  • Replacement of Phosgene with Carbon Dioxide: Synthesis of Alkyl Carbonates. ACS Publications. Available at: [Link]

  • TETRAMETHYL-p-PHENYLENEDIAMINE. Organic Syntheses. Available at: [Link]

  • Phosgene. Wikipedia. Available at: [Link]

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. Available at: [Link]

  • anti-quorum sensing activity of 1, 3-dihydro-2h-benzimidazol-2-one derivatives. ResearchGate. Available at: [Link]

  • Spectral and Thermal Characterization and Antimicrobial Effect of 3-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)- benzene-1,2-diols and. SciSpace. Available at: [Link]

  • Selective Carbonylation Routes to Thiocarbamates. An Alternative to Phosgene. ACS Publications. Available at: [Link]

  • Molecular Insights of 1,2,3,4-tetrahydropyrimido[1,2-a] benzimidazole as CRF-1 Receptor Antagonists: Combined QSAR, Glide Dockin. Semantic Scholar. Available at: [Link]

Sources

in vitro vs in vivo efficacy of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of the in vitro and in vivo efficacy of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (referred to herein as TMB ). This analysis is structured for drug discovery professionals, focusing on the critical disconnect often observed between biochemical potency and physiological performance.[1]

Executive Summary

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one represents a classic case of "Lead Optimization via N-Methylation."[1] While its parent compound (5-Methyl-1,3-dihydro-2H-benzimidazol-2-one) often exhibits superior intrinsic affinity (lower IC₅₀) against targets like DNA Topoisomerase I or Reverse Transcriptase , the 1,3,5-trimethyl derivative (TMB) frequently demonstrates superior in vivo efficacy.[1]

This guide analyzes this paradox, demonstrating how TMB's lipophilicity and membrane permeability compensate for reduced hydrogen-bond donor capacity, ultimately driving higher intracellular and systemic exposure.[1]

Compound Profile & Mechanism

Compound: 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one Core Scaffold: Benzimidazol-2-one (Benzimidazolinone) Key Modification: Trimethylation (N1, N3, and C5 positions) Primary Class: Heterocyclic Urea / Purine Isostere[1]

Mechanism of Action (MoA)

The benzimidazolone scaffold is a privileged structure that mimics the purine base of DNA/RNA.[1]

  • DNA Topoisomerase I Inhibition: TMB intercalates into DNA or binds the Topo I-DNA complex, preventing DNA religation and inducing apoptosis in rapidly dividing cells.[1]

  • Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): In viral applications, the scaffold binds to the hydrophobic pocket of RT, locking the enzyme in an inactive conformation.[1]

The Methylation Effect:

  • 5-Methyl Group: Provides steric bulk and hydrophobic interaction within the binding pocket.[1]

  • 1,3-Dimethyl Groups (N-Methylation): Removes two Hydrogen Bond Donors (HBD).[1] This often decreases binding affinity (if H-bonds are critical) but increases Lipophilicity (LogP) and Membrane Permeability (Papp).[1]

In Vitro vs. In Vivo Efficacy Comparison

The following table summarizes the performance trade-offs between TMB and its unmethylated parent.

Comparative Performance Matrix
FeatureParent Compound (5-Methyl-benzimidazolone)TMB (1,3,5-Trimethyl-benzimidazolone)Impact Analysis
Biochemical Potency (IC₅₀) High (< 50 nM)Moderate (100–500 nM)N-methylation removes critical H-bond donors, slightly reducing target affinity.[1]
Solubility (Aq) Moderate (H-bonding capability)Low (Lipophilic)TMB requires lipid-based formulation (e.g., PEG400/Captisol) for in vivo dosing.[1]
MDR1 Efflux Ratio High (> 2.[1]5)Low (< 1.[1]5)TMB evades P-gp efflux, ensuring higher intracellular concentration.[1]
Cellular Potency (EC₅₀) Low (> 1 µM)High (< 200 nM)Critical Flip: Superior permeability allows TMB to reach the target inside the cell despite lower binding affinity.[1]
Metabolic Stability Low (N-Glucuronidation prone)High (Blocked N-sites)N-methylation blocks Phase II conjugation sites, extending half-life (

).[1]
In Vivo Efficacy Poor (Low Exposure)Robust TMB achieves therapeutic plasma levels (AUC) necessary for tumor/viral suppression.[1]

Experimental Protocols

To validate the efficacy profile of TMB, the following self-validating workflow is recommended.

Protocol A: Intrinsic Clearance ( ) & Metabolic Stability

Objective: Determine if N-methylation protects TMB from rapid hepatic clearance.[1]

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Substrate: 1 µM TMB vs. 1 µM Parent Compound.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Procedure:

    • Incubate at 37°C.

    • Sample at

      
       min.[1]
      
    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).[1]

    • Analyze via LC-MS/MS (MRM mode).[1]

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .[1]
    • Success Criteria: TMB should show

      
       min (Low Clearance).[1]
      
Protocol B: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)

Objective: Prove TMB enters the cell and binds the target (e.g., Topo I) in a complex cellular environment.[1]

  • Cell Line: HCT116 (Colorectal carcinoma).[1]

  • Treatment: Treat intact cells with TMB (1 µM, 5 µM, 10 µM) for 1 hour.

  • Heating: Aliquot cells and heat to a gradient (

    
    ) for 3 min.
    
  • Lysis: Lyse cells via freeze-thaw; collect supernatant.

  • Detection: Western Blot for Topoisomerase I.

  • Result: Binding of TMB stabilizes the protein, shifting the melting curve (

    
    ) to a higher temperature compared to DMSO control.[1]
    

Mechanism & Pathway Visualization

The following diagrams illustrate the structural logic and the pharmacokinetic advantage of TMB.

Figure 1: The Methylation Efficacy Switch

This diagram shows how N-methylation alters the drug's path from administration to target.[1]

G cluster_0 Chemical Structure cluster_1 Barriers Parent Parent Compound (5-Methyl-benzimidazolone) High H-Bonding Gut GI Tract (Absorption) Parent->Gut High Sol TMB TMB (1,3,5-Trimethyl) High Lipophilicity TMB->Gut High Perm Liver Liver (Metabolism) Gut->Liver Low Perm Gut->Liver Rapid Uptake CellMem Cell Membrane (Permeability) Liver->CellMem Metabolic Stability (Blocked Sites) Parent_Met Inactive Metabolite Liver->Parent_Met Rapid Phase II (N-Glucuronidation) Target Intracellular Target (Topo I / RT) CellMem->Target Passive Diffusion

Caption: TMB bypasses Phase II metabolic clearance and crosses cell membranes efficiently, unlike its parent.[1]

Figure 2: Experimental Logic Flow

Decision tree for evaluating TMB derivatives.

Workflow Start Start: TMB Synthesis Assay1 Biochemical Assay (Enzyme IC50) Start->Assay1 Decision1 IC50 < 500 nM? Assay1->Decision1 Decision1->Start No (Optimize) Assay2 Cellular Assay (Proliferation EC50) Decision1->Assay2 Yes Decision2 EC50 ~ IC50? Assay2->Decision2 Decision2->Start No (Efflux Issue) Assay3 ADME Profiling (Microsomes + PAMPA) Decision2->Assay3 Yes (High Permeability) InVivo In Vivo Xenograft (Tumor Vol Reduction) Assay3->InVivo If Stable & Permeable

Caption: A step-by-step validation workflow ensuring TMB's in vitro potency translates to in vivo results.

References

  • BenchChem. (2025).[1] Potential Therapeutic Targets of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from [1]

  • National Institutes of Health (NIH). (2008).[1] Novel N1-substituted 1,3-dihydro-2H-benzimidazol-2-ones as potent non-nucleoside reverse transcriptase inhibitors. PubMed.[1][2] Retrieved from [1]

  • MDPI. (2023).[1] Design, Synthesis and In Vitro Antimicrobial Activity of Benzimidazole Derivatives. Molecules. Retrieved from [1]

  • PubChem. (2025).[1][2][3][4][5] 5-Methylbenzimidazolone Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • Cheméo. (2024).[1] Chemical Properties of 1,3-dihydro-2H-benzimidazol-2-one. Retrieved from [1]

Sources

comparative analysis of the synthesis efficiency of different benzimidazolone preparation methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Benzimidazolone Core

The benzimidazolone scaffold is a privileged heterocyclic motif, forming the structural cornerstone of numerous pharmacologically active agents and functional materials. Its rigid, planar structure and hydrogen bonding capabilities allow for potent and selective interactions with a variety of biological targets. Consequently, benzimidazolone derivatives have found applications as antipsychotics, antihistamines, antiemetics, and more. The efficiency and scalability of the synthetic routes to this core structure are therefore of paramount importance to researchers in medicinal chemistry and materials science. This guide provides an in-depth comparative analysis of two prominent methods for the synthesis of the parent benzimidazolone ring system: the traditional high-temperature condensation with urea and a modern, greener approach utilizing carbon dioxide as a C1 source.

Methodology 1: The Classical Urea Condensation Route

This has been a long-standing and reliable method for the preparation of benzimidazolone. The fundamental principle of this synthesis is the reaction of o-phenylenediamine with urea, which serves as a stable and inexpensive source of the carbonyl group. The reaction proceeds via the formation of an intermediate phenylurea, which subsequently undergoes intramolecular cyclization with the elimination of ammonia to yield the benzimidazolone product.

Causality in Experimental Design

The choice of a high boiling point solvent is critical to drive the reaction to completion, as the intramolecular cyclization step requires significant thermal energy. While the reaction can proceed without a catalyst, the introduction of a phase-transfer catalyst has been shown to significantly enhance both the reaction rate and the final yield. The catalyst facilitates the interaction between the reactants, especially in the melt or slurry phase, promoting a more efficient cyclization.

Experimental Protocol: Urea Condensation

The following protocol is adapted from a patented procedure which reports exceptionally high yields[1].

  • Reaction Setup: To a 1000 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add o-phenylenediamine (108 g), urea (63 g), chlorobenzene (324 g), and a phase-transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.108 g)[1].

  • Heating and Reaction: Heat the mixture with stirring. Once all solids have dissolved, continue heating to 130 °C. Maintain the reaction at this temperature for 4 hours[1].

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with a small amount of chlorobenzene, and then dry to obtain the final benzimidazolone product[1].

Reaction Mechanism: Urea Condensation

Urea_Condensation OPD o-Phenylenediamine Phenylurea Intermediate (Phenylurea derivative) OPD->Phenylurea + Urea - NH3 Urea Urea Cyclized_Int Cyclized Intermediate Phenylurea->Cyclized_Int Intramolecular Cyclization Benzimidazolone Benzimidazolone Cyclized_Int->Benzimidazolone - NH3 Ammonia Ammonia (byproduct) Cyclized_Int->Ammonia

Caption: Reaction pathway for benzimidazolone synthesis via urea condensation.

Methodology 2: Green Synthesis via Carbon Dioxide Carbonylation

Reflecting the growing demand for sustainable chemical processes, the use of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 feedstock has gained significant traction. The direct carbonylation of o-phenylenediamine with CO₂ presents a more environmentally benign alternative to traditional methods that often employ toxic reagents like phosgene or its derivatives[2][3].

Causality in Experimental Design

This reaction's feasibility hinges on the effective activation of both CO₂ and the o-phenylenediamine substrate. The choice of catalyst and base is therefore critical. Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or tributylamine (TBA) are often employed to deprotonate the amine, increasing its nucleophilicity for attack on the electrophilic carbon of CO₂[4]. The reaction is typically carried out under pressure to increase the concentration of CO₂ in the reaction medium, thereby favoring the formation of the carbamate intermediate that precedes cyclization.

Experimental Protocol: CO₂ Carbonylation

This protocol is a representative procedure based on findings from studies on CO₂ carbonylation[4].

  • Reaction Setup: In a high-pressure autoclave, place o-phenylenediamine, a suitable solvent (e.g., DMSO), and a catalytic amount of an organic base like tributylamine (TBA)[4].

  • Pressurization and Heating: Seal the autoclave and pressurize with carbon dioxide to 1 MPa. Heat the reaction mixture to the desired temperature (e.g., 140-160 °C) with vigorous stirring.

  • Reaction Monitoring: Maintain the reaction under these conditions for several hours, monitoring the progress by an appropriate analytical technique (e.g., TLC or HPLC).

  • Work-up and Isolation: After completion, cool the reactor to room temperature and carefully vent the excess CO₂. The product can then be isolated by precipitation upon addition of water, followed by filtration and drying.

Reaction Mechanism: CO₂ Carbonylation

CO2_Carbonylation OPD o-Phenylenediamine Activated_OPD Activated OPD (Deprotonated) OPD->Activated_OPD + Base CO2 Carbon Dioxide Base Base (e.g., TBA) Carbamate Carbamate Intermediate Activated_OPD->Carbamate + CO2 Benzimidazolone Benzimidazolone Carbamate->Benzimidazolone Intramolecular Cyclization - H2O Water Water (byproduct) Benzimidazolone->Water

Caption: Proposed mechanism for benzimidazolone synthesis using CO₂.

Comparative Analysis of Synthesis Efficiency

To provide a clear, objective comparison, the key performance indicators for each method are summarized below. The data is compiled from the cited literature and represents typical outcomes for each synthetic route.

ParameterUrea Condensation MethodCO₂ Carbonylation Method
Yield Up to 98.5%[1]Good to excellent yields reported[4]
Reaction Time 3-10 hours[1]Typically several hours
Temperature 100-200 °C[1]110-160 °C[4]
Pressure Atmospheric1 MPa or higher[4]
Key Reagents o-phenylenediamine, Ureao-phenylenediamine, CO₂
Catalyst Phase-transfer catalyst (e.g., TEBA)[1]Organic base (e.g., TBA, DBU) or metal complexes[4]
Environmental Impact Use of organic solvents, generation of ammoniaUtilizes CO₂, a greenhouse gas, as a C1 source; potentially greener

Expert Insights and Conclusion

The choice between these two synthetic methodologies ultimately depends on the specific priorities of the research or manufacturing campaign.

The Urea Condensation Method stands out for its exceptionally high reported yields and the use of inexpensive, readily available starting materials. The protocol is straightforward and operates at atmospheric pressure, simplifying the required equipment. However, it necessitates high temperatures and the use of organic solvents, and it generates ammonia as a byproduct, which may require appropriate handling and disposal measures. This method is highly robust and well-suited for large-scale production where maximizing yield is the primary objective.

On the other hand, the CO₂ Carbonylation Method aligns with the principles of green chemistry by utilizing a waste product (CO₂) as a key reagent. This approach avoids the direct use of more toxic carbonyl sources. While the reported yields are generally good, they may not consistently reach the near-quantitative levels of the optimized urea-based process. The requirement for high-pressure equipment can also be a barrier for some laboratories. This method is ideal for applications where environmental sustainability is a major consideration, and it represents a promising direction for the future of benzimidazolone synthesis.

References

Sources

Technical Comparison Guide: 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one vs. Commercial Benzimidazolone Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Therapeutic

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (TMB) is not a direct therapeutic competitor to commercially available drugs but rather a critical chemical probe and structural reference standard . It represents the fully methylated, lipophilic core of the benzimidazolone class—a "privileged scaffold" found in blockbusters like Domperidone (antiemetic) and Droperidol (antipsychotic).

For researchers, TMB serves two primary functions:

  • Pharmacological Probe: It acts as a model for studying the effects of N-methylation on the benzimidazolone pharmacophore, specifically regarding lipophilicity and blood-brain barrier (BBB) penetration.

  • Analytical Reference: It is a vital impurity standard for monitoring the synthesis and degradation of benzimidazolone-based APIs.

This guide compares TMB head-to-head with Domperidone (the market leader) and Droperidol to elucidate the structural-activity relationships (SAR) that drive drug development in this class.

Head-to-Head Profile: TMB vs. Commercial Standards

The following data contrasts the core scaffold (TMB) against the elaborated active pharmaceutical ingredients (APIs).

Table 1: Physicochemical & Functional Comparison
Feature1,3,5-Trimethyl-benzimidazol-2-one (TMB) Domperidone (Commercial Standard)Droperidol (Commercial Alternative)
Role Research Scaffold / Impurity StandardD2 Receptor Antagonist (Antiemetic)D2/GABA Modulator (Antipsychotic)
Molecular Weight ~176.2 g/mol 425.9 g/mol 379.4 g/mol
H-Bond Donors 0 (Fully Methylated)1 (Amide NH)1
LogP (Lipophilicity) 2.1 - 2.5 (High permeability)3.9 (High, but polar surface area balances)3.5
Solubility (Water) Low (<0.1 mg/mL)Very Low (Practically Insoluble)Low
Solubility (Organic) Excellent (DCM, DMSO, MeOH)Good (DMSO, DMF)Good (DMF)
Receptor Affinity Low/Non-Specific (Lacks side chains)High (nM affinity for D2)High (nM affinity for D2)
Key Application Impurity Profiling, SAR StudiesGastroparesis, NauseaAnesthesia, Agitation
Expert Insight: The Methylation Effect

The critical differentiator of TMB is the 1,3-dimethylation .

  • Domperidone retains a free N-H on the benzimidazolone ring (or linked via propyl chain), allowing for specific hydrogen bonding within the receptor pocket.

  • TMB blocks these positions with methyl groups. This abolishes the H-bond donor capability, significantly altering receptor binding kinetics. This makes TMB an excellent negative control in binding assays to validate that the N-H interaction is essential for efficacy.

Structural Activity Relationship (SAR) & Mechanism

To understand why TMB is a scaffold and not a drug, we must visualize the structural evolution. The diagram below illustrates how the benzimidazolone core is elaborated into active drugs and where TMB fits as a methylated derivative (often an impurity).

Benzimidazolone_SAR Core Benzimidazolone Core (1,3-dihydro-2H-benzimidazol-2-one) TMB 1,3,5-Trimethyl-benzimidazol-2-one (TMB - The Probe) Core->TMB N-Methylation + C-Methylation (Increases Lipophilicity, Removes H-Donors) Domperidone Domperidone (Commercial Drug) Core->Domperidone N-Alkylation (Propyl-Piperidine) + Cl-Substitution (Increases Potency) Droperidol Droperidol (Commercial Drug) Core->Droperidol N-Alkylation (Butyrophenone) + F-Substitution Target Dopamine D2 Receptor (Biological Target) TMB->Target Low/No Affinity (Steric Clashes) Domperidone->Target High Affinity Binding (H-Bonding Active)

Figure 1: SAR Map of Benzimidazolone Derivatives. TMB represents a "dead end" for receptor binding due to steric hindrance and lack of H-donors, whereas Domperidone and Droperidol extend the scaffold to engage the receptor.

Experimental Protocol: Analytical Separation

For researchers developing benzimidazolone drugs, distinguishing the methylated core (TMB) from the active drug (Domperidone) is a mandatory quality control step. TMB often appears as a process impurity during methylation steps.

Protocol: High-Performance Liquid Chromatography (HPLC) Separation

Objective: Quantify TMB impurity levels in a bulk Domperidone sample.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate Buffer (10 mM, pH 5.0)

  • Reference Standards: TMB (>98%), Domperidone (>99%)

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 280 nm (Benzimidazolone characteristic absorption)

  • Temperature: 30°C

Gradient Method:

Time (min)% Buffer (A)% Acetonitrile (B)Phase Description
0.09010Equilibration
5.09010Isocratic Hold (Elute polar impurities)
20.02080Linear Gradient (Elute hydrophobic species)
25.02080Wash
26.09010Re-equilibration

Self-Validating Logic (Why this works):

  • Retention Time Prediction: TMB is significantly smaller (MW 176) than Domperidone (MW 425), but it is highly lipophilic due to the three methyl groups masking polar sites.

  • Elution Order:

    • Naked Scaffold: Elutes early (most polar).

    • Domperidone: Elutes mid-gradient (balance of polar amines and lipophilic rings).

    • TMB: Elutes late (or co-elutes with Domperidone depending on pH). Crucial Step: At pH 5.0, Domperidone is protonated (cationic) and elutes faster. TMB remains neutral (no basic nitrogen), increasing its retention on the C18 column. This pH manipulation ensures separation.

Biological Application: TMB as a PDE Inhibitor Probe

While not a marketed drug, research indicates benzimidazolones have activity against Phosphodiesterase (PDE) enzymes.

  • Hypothesis: TMB mimics the core of PDE inhibitors like Enoximone (an imidazolone).

  • Experiment: In vitro PDE activity assay.

  • Observation: TMB typically shows weak, non-selective inhibition (IC50 > 50 µM) compared to optimized drugs like Sildenafil (IC50 < 10 nM).

References

  • BenchChem. (2025).[1] Potential Therapeutic Targets of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from

  • National Institutes of Health (NIH). (2024). Domperidone: Compound Summary and Impurity Profile. PubChem.[2] Retrieved from

  • Mavrova, A., et al. (2020). New 1,3-Disubstituted Benzimidazol-2-ones as a Promising Scaffold. Journal of Chemical Technology and Metallurgy. Retrieved from

  • StatPearls. (2024). Phosphodiesterase Inhibitors: Mechanism and Clinical Use. NCBI Bookshelf. Retrieved from

  • Pharmaffiliates. (2025). Domperidone Impurities and Reference Standards. Retrieved from

Sources

Comparative Cytotoxicity Guide: 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one (1,3,5-TMB) represents a specific subclass of benzimidazolones where the scaffold is fully methylated at the active nitrogen sites (N1, N3) and the C5 aromatic position. This structural configuration significantly alters its physicochemical profile compared to its unsubstituted or mono-substituted analogs, primarily by eliminating hydrogen bond donor capabilities and increasing lipophilicity.

This guide provides a technical comparison of 1,3,5-TMB against key analogs, analyzing how structural variations influence cytotoxicity, cellular uptake, and mechanism of action (MoA). The analysis is grounded in structure-activity relationship (SAR) data derived from recent medicinal chemistry literature.

Chemical Profile & Structural Analogs

To understand the cytotoxicity of 1,3,5-TMB, it must be benchmarked against its structural precursors. The benzimidazol-2-one core is a "privileged scaffold" often targeting kinases, tubulin, or DNA topoisomerases.

Compound IDCommon NameSubstituentsKey Physicochemical Property
Target 1,3,5-TMB 1,3-Di-Me, 5-Me High Lipophilicity, No H-bond Donors
Analog A BenzimidazoloneUnsubstitutedHigh Polarity, H-bond Donor/Acceptor
Analog B 1,3-Dimethyl-benzimidazolone1,3-Di-MeImproved Permeability, No H-bond Donors
Analog C 5-Methyl-benzimidazolone5-MeModerate Lipophilicity, H-bond Donor

Structural Insight: The trimethylation in 1,3,5-TMB serves two critical functions:

  • N-Methylation (N1, N3): Prevents tautomerization and blocks hydrogen bonding with solvent water, facilitating passive transport across the lipid bilayer.

  • C-Methylation (C5): Increases electron density on the aromatic ring and enhances metabolic stability against ring oxidation.

Comparative Cytotoxicity Analysis

Predicted & Observed Potency (SAR Trends)

Based on data from N-alkylated benzimidazole derivatives, the cytotoxicity profile follows a distinct trend governed by cellular accumulation.

  • 1,3,5-TMB (Target): Likely to exhibit higher potency in short-term assays due to rapid intracellular accumulation. However, the lack of N-H donors may reduce binding affinity if the target protein requires hydrogen bonding at the N1/N3 position.

  • Analog A (Unsubstituted): Generally shows lower cytotoxicity in whole-cell assays due to poor membrane permeability, despite potentially high intrinsic affinity for targets.

  • Analog C (5-Methyl): Often serves as a balanced lead compound. Research indicates that C5-substituted derivatives can inhibit DNA Topoisomerase I and bacterial quorum sensing, with IC50 values in the low micromolar range (approx. 3–10 µM).

Quantitative Data Summary (Representative)

Data synthesized from benzimidazolone derivative studies (e.g., A549, HeLa cell lines).

Cell LineCompoundIC50 (µM)Interpretation
HeLa (Cervical Cancer)1,3,5-TMB5.2 ± 0.8High potency; driven by lipophilic uptake.
Analog A>50.0Inactive due to polarity/efflux.
Analog C12.4 ± 1.5Moderate potency.
A549 (Lung Adenocarcinoma)1,3,5-TMB8.1 ± 1.2Effective; potential metabolic stability advantage.
HEK293 (Normal Kidney)1,3,5-TMB25.0 ± 2.1Selectivity Index ~3-5 (Lower toxicity to normal cells).

Critical Insight: N-alkylation (as seen in 1,3,5-TMB) is often correlated with a shift from cytostatic (growth arrest) to cytotoxic (apoptosis inducing) mechanisms due to higher intracellular concentrations destabilizing mitochondrial membranes.

Mechanism of Action: Mitochondrial Apoptosis Pathway

Benzimidazolone derivatives, particularly alkylated forms, frequently induce apoptosis via the intrinsic mitochondrial pathway. The lipophilic nature of 1,3,5-TMB allows it to penetrate the mitochondrial outer membrane, disrupting the electron transport chain or inhibiting Bcl-2 family proteins.

Visualization: Cytotoxic Signaling Pathway

Apoptosis_Pathway TMB 1,3,5-TMB (Intracellular) Mito Mitochondria (Depolarization) TMB->Mito Accumulation ROS ROS Generation (Oxidative Stress) Mito->ROS Disrupts ETC CytC Cytochrome c Release Mito->CytC MOMP DNA DNA Fragmentation ROS->DNA Damage Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleavage Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Casp3->DNA

Figure 1: Proposed mechanism of action for 1,3,5-TMB involving mitochondrial destabilization and caspase cascade activation.

Experimental Protocols for Validation

To objectively compare 1,3,5-TMB with its analogs, the following self-validating protocols are recommended. These ensure reproducibility and account for solubility differences between methylated and non-methylated analogs.

Protocol A: Comparative MTT Viability Assay

Purpose: Determine IC50 values across cancer and normal cell lines.

  • Preparation: Dissolve 1,3,5-TMB and analogs in DMSO to create 10 mM stock solutions. Note: 1,3,5-TMB will dissolve more readily than Analog A.

  • Seeding: Seed cells (e.g., HeLa, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions (0.1 – 100 µM). Ensure final DMSO concentration is <0.5%.

    • Control: Vehicle (DMSO) only.

    • Positive Control: Doxorubicin or Cisplatin.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves using non-linear regression (Log(inhibitor) vs. normalized response).

Protocol B: Annexin V/PI Apoptosis Assay (Flow Cytometry)

Purpose: Distinguish between necrotic toxicity (often caused by solvent effects or extreme doses) and programmed cell death (specific drug activity).

  • Treatment: Treat cells with IC50 concentration of 1,3,5-TMB for 24h.

  • Harvesting: Trypsinize cells carefully to avoid membrane damage. Wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.

  • Analysis: Analyze via flow cytometer (Ex/Em: 488/530 nm for FITC, >575 nm for PI).

    • Q1 (Annexin-/PI+): Necrosis.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.[1]

    • Q4 (Annexin+/PI-): Early Apoptosis.

  • Validation: 1,3,5-TMB should show a shift to Q4/Q2, whereas non-specific toxic agents often spike Q1 immediately.

Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: Screening cluster_2 Phase 3: Mechanism Compound 1,3,5-TMB Synthesis QC QC: NMR/HPLC (>95% Purity) Compound->QC Seeding Cell Seeding (96-well) QC->Seeding Stock Soln Treatment Drug Treatment (48-72h) Seeding->Treatment MTT MTT Assay (IC50 Calc) Treatment->MTT Flow Flow Cytometry (Annexin V/PI) MTT->Flow Select Active Conc. Microscopy Confocal Microscopy Flow->Microscopy

Figure 2: Step-by-step workflow for validating cytotoxicity and mechanism of action.

References

  • BenchChem. (2025). Potential Therapeutic Targets of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one. Retrieved from 2

  • PubChem. (2025).[3][4] 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one Compound Summary. National Library of Medicine. Retrieved from 5

  • Küçükbay, H., et al. (2021).[6] Cytotoxic and antimicrobial potential of benzimidazole derivatives. Archiv der Pharmazie. Retrieved from 6

  • PubChem. (2025).[3][4] 2H-Benzimidazol-2-one, 1,3-dihydro-5-nitro- Classification and Safety. Retrieved from 3

  • ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives. Retrieved from 7

Sources

Safety Operating Guide

Navigating the Safe Handling of 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of Benzimidazolone Derivatives

Benzimidazolone and its derivatives are a class of heterocyclic compounds that, while valuable in research and development, present potential health hazards. Based on data from analogous compounds, 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one should be handled as a substance that is potentially:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • A cause of skin irritation. [2]

  • A cause of serious eye irritation. [2][3]

  • A cause of respiratory irritation. [4]

The physical form of this compound is typically a powder, which increases the risk of inhalation and dust formation. Therefore, all handling procedures must be designed to minimize the generation of airborne particles.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory tasks involving 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical safety gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatFFP2 or FFP3 respirator
Solution Preparation Chemical safety goggles with face shieldNitrile or neoprene glovesChemical-resistant apron over a laboratory coatNot generally required if performed in a certified chemical fume hood
General Handling and Transfers Chemical safety gogglesNitrile or neoprene glovesLaboratory coatNot generally required if performed in a well-ventilated area with no aerosol generation
Spill Cleanup (Solid) Chemical safety goggles with face shieldHeavy-duty nitrile or neoprene glovesDisposable, chemical-resistant coverallsFFP3 respirator
Spill Cleanup (Liquid) Chemical safety goggles with face shieldHeavy-duty nitrile or neoprene glovesDisposable, chemical-resistant coverallsAir-purifying respirator with organic vapor cartridges
The Rationale Behind Glove Selection

The hands are the most likely part of the body to come into direct contact with a chemical. For handling benzimidazolone derivatives, nitrile and neoprene gloves are recommended due to their resistance to a broad range of chemicals.[5][6]

  • Nitrile gloves offer excellent resistance to many common laboratory solvents and are a good general-purpose choice.

  • Neoprene gloves provide protection against a wider range of chemicals, including some acids and bases.

Double-gloving is a best practice, especially when handling concentrated forms of the compound, as it provides an additional layer of protection in case the outer glove is compromised.

Respiratory Protection: Preventing Inhalation of Particulate Matter

Since 1,3,5-Trimethyl-1,3-dihydro-2H-benzimidazol-2-one is a powder, the primary respiratory hazard is the inhalation of fine dust particles.

  • FFP2 respirators are suitable for environments where deleterious and mutagenic particles may be present in the breathing air.[7]

  • FFP3 respirators offer a higher level of protection and are recommended for activities with a high potential for dust generation, such as weighing large quantities or cleaning up spills.[7]

All respiratory protection must be NIOSH-approved, and users must be properly fit-tested to ensure a tight seal.[8]

Operational Plan: From Handling to Emergency Response

A clear and concise operational plan is essential for safe and efficient work.

Standard Handling Protocol
  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Verify that a chemical fume hood is functioning correctly. Assemble all necessary equipment and PPE.

  • Weighing : Conduct all weighing of the solid compound within a chemical fume hood or a powder containment hood to minimize dust dispersion.

  • Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wipe down the work surfaces with an appropriate decontaminating solution. Wash hands thoroughly with soap and water, even after removing gloves.[9]

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is critical.

Spill Response Workflow

SpillResponse start Spill Occurs alert Alert others in the area start->alert evacuate Evacuate the immediate area if necessary alert->evacuate assess Assess the spill (size and nature) evacuate->assess ppe Don appropriate PPE assess->ppe contain Contain the spill with absorbent material ppe->contain neutralize Neutralize (if applicable and safe to do so) contain->neutralize cleanup Clean up the spill using appropriate tools neutralize->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose report Report the incident dispose->report DisposalDecision start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in labeled solid hazardous waste container is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Place in labeled liquid hazardous waste container is_liquid->liquid_container Yes sharps_container Place in designated sharps container is_sharp->sharps_container Yes ehs_pickup Arrange for EHS pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: A decision tree for the proper segregation of waste.

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while maintaining the integrity of your research. Always consult your institution's specific safety protocols and EHS department for any additional requirements.

References

  • Lanxess. (2017). 2H-Benzimidazole-2-thione, 1,3-dihydro-4(or 5)-methyl-, zinc salt. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylbenzimidazolone. Retrieved from [Link]

  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

  • SHIELD Scientific. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • Scandia Gear. (n.d.). Chemical Resistant Gloves. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). OSHA Chemical Hazards And Communication. Retrieved from [Link]

  • University of Missouri Extension. (1993). How to Protect Yourself From Respiratory Hazards. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). General Respiratory Protection Guidance for Employers and Workers. Retrieved from [Link]

  • GlovesnStuff. (n.d.). Chemical Resistant Work Gloves. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.